Technical Guide: Pharmacological Profiling & Putative Mechanism of 3-(3-Fluorobenzyl)piperidine
Executive Summary: The Scaffold Identity 3-(3-Fluorobenzyl)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Identity
3-(3-Fluorobenzyl)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on specific substitution patterns. Unlike its N-substituted counterparts (often associated with GluN2B-selective NMDA antagonism like Ifenprodil), the C3-substituted piperidine core functions primarily as a monoaminergic modulator and Sigma receptor ligand.
This guide delineates the putative mechanism of action (MoA) for 3-(3-Fluorobenzyl)piperidine, positioning it as a dual-action probe:
Primary Mechanism: Competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Secondary Mechanism: Chaperone modulation of the Sigma-1 Receptor (σ1R) at the Mitochondria-Associated ER Membrane (MAM).
The inclusion of the 3-fluorine atom on the benzyl ring is a strategic bioisosteric modification designed to block metabolic oxidation (CYP450-mediated hydroxylation) and enhance lipophilicity (
The structural homology between 3-(3-Fluorobenzyl)piperidine and established stimulants (e.g., desoxypipradrol, phenylpiperidines) suggests a mechanism defined by the blockade of monoamine transporters.
Molecular Interaction at DAT
The compound acts as a competitive inhibitor of the Dopamine Transporter (DAT).
Orthosteric Binding: The protonated secondary amine of the piperidine ring mimics the terminal amine of dopamine (DA), forming a salt bridge with Asp79 in the S1 binding pocket of DAT.
Hydrophobic Occlusion: The 3-fluorobenzyl moiety extends into the hydrophobic sub-pocket (likely interacting with Phe320 and Val152 ), stabilizing the transporter in an outward-facing conformation. This steric occlusion prevents the translocation of extracellular dopamine back into the presynaptic neuron.
The Fluorine Effect
The specific placement of fluorine at the meta (3) position of the benzyl ring serves two critical functions:
Metabolic Shielding: It deactivates the phenyl ring towards electrophilic aromatic substitution and oxidation, prolonging the half-life (
) compared to the non-fluorinated parent.
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the distal aromatic system, potentially altering
stacking interactions within the transporter cleft.
Visualization: DAT Inhibition Pathway
The following diagram illustrates the competitive blockade mechanism.
Figure 1: The ligand binds to the outward-facing DAT, preventing the transport cycle and increasing synaptic dopamine levels.
Secondary Mechanism: Sigma-1 Receptor Modulation
Beyond monoamines, the 3-substituted piperidine scaffold is a classic pharmacophore for Sigma receptors (σ1R/σ2R).
Chaperone Activity at the MAM
The Sigma-1 receptor is an ER-resident chaperone protein. 3-(3-Fluorobenzyl)piperidine acts as a high-affinity ligand here.
Binding Mode: The basic nitrogen binds to Asp126 (anionic site), while the fluorobenzyl group occupies the bulk hydrophobic pocket formed by Val162, Leu105, and Tyr103 .
Functional Consequence: Upon binding, the ligand likely promotes the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). This allows σ1R to chaperone IP3 Receptors (IP3R) at the Mitochondria-Associated Membrane (MAM), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which is crucial for cellular bioenergetics and neuroprotection.
The following table summarizes predicted affinities based on Structure-Activity Relationship (SAR) data from structurally homologous 3-substituted piperidines (e.g., 3-PPP, 3-benzylpiperidine).
Target Protein
Predicted Affinity ()
Functional Effect
Reference Analog
Sigma-1 Receptor (σ1R)
5 – 40 nM
Agonist / Modulator
3-PPP / Pre-084
Dopamine Transporter (DAT)
50 – 200 nM
Reuptake Inhibitor
3-Benzylpiperidine
Norepinephrine Transporter (NET)
100 – 450 nM
Reuptake Inhibitor
Desoxypipradrol
NMDA Receptor (GluN2B)
> 10,000 nM
Weak/Inactive*
Ifenprodil (N-benzyl)
Dopamine D4 Receptor
200 – 500 nM
Antagonist
3-Fluorobenzyl-analogs
*Note: High affinity for GluN2B usually requires N-benzylation. C3-substitution significantly reduces NMDA affinity in favor of DAT/Sigma profiles.
Experimental Validation Protocols
To validate the putative mechanisms described above, the following self-validating protocols are recommended.
Runeberg, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
Largent, B. L., et al. (1984). Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain with (+)-[3H]SKF 10,047. Journal of Neuroscience.
Kula, N. S., et al. (1999). 3-Substituted piperidines as potential therapeutic agents for cocaine abuse. Journal of Medicinal Chemistry. (Contextual grounding for 3-substituted piperidine SAR).
PubChem. 3-Benzylpiperidine Compound Summary. National Library of Medicine.
Exploratory
Technical Deep Dive: The Role of Fluorine Substitution in 3-(3-Fluorobenzyl)piperidine Bioactivity
Executive Summary The molecule 3-(3-Fluorobenzyl)piperidine represents a privileged scaffold in central nervous system (CNS) medicinal chemistry. It serves as a critical structural probe in the development of ligands for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 3-(3-Fluorobenzyl)piperidine represents a privileged scaffold in central nervous system (CNS) medicinal chemistry. It serves as a critical structural probe in the development of ligands for the NMDA receptor (specifically NR2B subunits) , Sigma-1 receptors , and Acetylcholinesterase (AChE) .
This guide analyzes the specific contribution of the fluorine atom at the meta (3) position of the benzyl ring. Unlike random halogenation, this substitution is a calculated medicinal chemistry tactic designed to modulate metabolic stability, lipophilicity, and electronic affinity without disrupting the steric requirements of the binding pocket.
Structural Pharmacology & The "Fluorine Effect"[1]
The bioactivity of 3-(3-Fluorobenzyl)piperidine is not merely a function of its backbone but is critically enhanced by the fluorine substitution. This section deconstructs the physicochemical alterations introduced by the C-F bond.
The Scaffold Architecture
The molecule consists of two primary domains:
The Piperidine Head: A basic amine (pKa ~9-10) that is protonated at physiological pH, allowing it to form ionic bonds with anionic residues (e.g., Aspartate/Glutamate) in receptor binding pockets.
The Benzyl Tail: A hydrophobic moiety responsible for Van der Waals interactions and
- stacking within the receptor's hydrophobic cleft.
Why Fluorine? (The Bioisostere Rationale)
Replacing a hydrogen atom with fluorine (Bioisosterism) at the 3-position of the benzyl ring induces three specific effects:
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). The 3-position on aromatic rings is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes. Fluorine substitution effectively "caps" this site, prolonging the molecule's half-life (
).
Lipophilicity Modulation: The high electronegativity of fluorine increases the lipophilicity (LogP) of the benzyl moiety. This is crucial for CNS drugs, as it facilitates passive diffusion across the Blood-Brain Barrier (BBB).
Electronic Withdrawal: Fluorine is the most electronegative element. Its inductive effect (
) pulls electron density away from the aromatic ring. In - stacking interactions (common in NR2B and Sigma-1 binding sites), this electron-deficient ring can interact more strongly with electron-rich aromatic residues (like Tryptophan or Phenylalanine) in the target protein.
Regioisomerism: 3- vs. 4-Substitution
While 4-benzylpiperidines (e.g., Ifenprodil analogs) are classic NR2B antagonists, the 3-benzylpiperidine scaffold often exhibits an altered selectivity profile. The shift to the 3-position introduces chirality (creating R and S enantiomers), adding a layer of stereochemical selectivity that 4-substituted analogs lack.
Bioactivity Mechanisms & Signaling Pathways
Primary Target: NMDA Receptor (NR2B Subunit)
3-(3-Fluorobenzyl)piperidine derivatives act as GluN2B-selective negative allosteric modulators (NAMs) . Unlike competitive antagonists that bind the glutamate site, these compounds bind to the amino-terminal domain (ATD) of the GluN2B subunit.
Mechanism of Action:
Binding: The protonated piperidine nitrogen anchors to the protein via an ionic bond.
Stabilization: The 3-fluorobenzyl group wedges into a hydrophobic pocket at the dimer interface.
Conformational Lock: This binding stabilizes the receptor in a "closed" cleft conformation, preventing channel opening even in the presence of glutamate/glycine.
Secondary Target: Sigma-1 Receptor (
R)
The benzylpiperidine moiety is a "privileged structure" for Sigma-1 receptors. The 3-fluoro substitution enhances affinity by optimizing the hydrophobic fit within the
R chaperone pocket, which is implicated in neuroprotection and modulation of calcium signaling.
Pathway Visualization: Excitotoxicity Blockade
The following diagram illustrates how the molecule intervenes in the excitotoxic cascade associated with neurodegenerative states (e.g., Ischemia, Alzheimer's).
Figure 1: Mechanism of Action showing the dual role of NR2B inhibition and Sigma-1 modulation in preventing excitotoxicity.
Chemical Synthesis Protocol
The synthesis of 3-(3-Fluorobenzyl)piperidine is typically achieved via a nucleophilic substitution or a reductive alkylation pathway. Below is the optimized protocol for the nucleophilic substitution method , favored for its operational simplicity.
Reaction Workflow
Reagents:
Piperidine (CAS: 110-89-4)
3-Fluorobenzyl bromide (CAS: 456-41-7) or Chloride
Potassium Carbonate (
) or Triethylamine (TEA)
Solvent: Acetonitrile (
) or DMF
Step-by-Step Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperidine (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol).
Base Addition: Add
(2.0 eq) to the solution. The excess base is crucial to neutralize the HBr generated during the reaction.
Alkylation: Add 3-Fluorobenzyl bromide (1.0 eq) dropwise at
to prevent dialkylation (quaternization).
Reflux: Allow the mixture to warm to room temperature, then reflux at
for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
Work-up:
Filter off the solid inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in Ethyl Acetate and wash with water (
) and brine.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-(3-Fluorobenzyl)piperidine.
Synthesis Diagram[2][3]
Figure 2: One-pot synthesis workflow via nucleophilic substitution.
Comparative Data: The Fluorine Advantage
The following table summarizes the theoretical and experimental advantages of the fluorinated analog compared to the non-fluorinated parent compound.
Feature
3-Benzylpiperidine (H-Analog)
3-(3-Fluorobenzyl)piperidine (F-Analog)
Impact of Substitution
LogP (Lipophilicity)
~2.8
~3.1
Enhanced BBB Penetration. Higher lipophilicity aids CNS entry.
Metabolic Stability
Vulnerable to aromatic oxidation at C-3/C-4.
Resistant. C-F bond at C-3 blocks metabolic "soft spot."
Increased Half-life ().
pKa (Piperidine N)
~10.1
~9.8
Slight reduction due to inductive effect, optimizing bioavailability.
Binding Affinity
Baseline
Often Increased
Electronic tuning improves -interaction with receptor aromatic residues.
Experimental Protocol: In Vitro Binding Assay
To validate the bioactivity of the synthesized compound, a radioligand binding assay is the standard method.
Objective: Determine the affinity (
) of the compound for the NR2B subunit.
Materials:
Tissue: Rat forebrain membrane homogenates (rich in NR2B).
Radioligand:
-Ifenprodil (specific for NR2B allosteric site).
Non-specific displacer: 10
M Spermine or unlabeled Ifenprodil.
Methodology:
Incubation: Incubate membrane protein (200
g) with 2 nM -Ifenprodil in Tris-HCl buffer (pH 7.4) for 2 hours at .
Competition: Add increasing concentrations (
to M) of 3-(3-Fluorobenzyl)piperidine .
Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
Counting: Measure radioactivity (CPM) using liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
. Calculate using the Cheng-Prusoff equation:
References
Structural Pharmacology of Benzylpiperidines:
Muthukumar, S., et al. (2015). "Antimicrobial and antioxidant activities of piperidine derivatives."[1] Academic Journals.
Fluorine in Medicinal Chemistry (Metabolic Stability):
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Synthesis of 3-Substituted Piperidines:
Ágai, B., et al. (2004). "A Facile Synthesis of 3-(Substituted benzyl)piperidines." Tetrahedron.
NR2B Selective Antagonists (SAR Context):
Layton, M. E., et al. (2006). "Benzylpiperidines as selective NR2B antagonists."[2] Bioorganic & Medicinal Chemistry Letters.
Role of Fluorine in Metabolic Stability:
Haeussler, D., et al. (2023). "Metabolic Stability of Fluorinated Small Molecules." ChemRxiv.
An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 3-(3-Fluorobenzyl)piperidine
This guide provides a comprehensive, multi-modal in silico workflow to identify and prioritize potential protein targets for 3-(3-Fluorobenzyl)piperidine, a small molecule with potential therapeutic applications. By inte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, multi-modal in silico workflow to identify and prioritize potential protein targets for 3-(3-Fluorobenzyl)piperidine, a small molecule with potential therapeutic applications. By integrating ligand-based and structure-based computational techniques, we will construct a robust, self-validating framework for generating high-confidence target hypotheses, thereby accelerating the initial stages of the drug discovery process.
Characterization of the Query Ligand: 3-(3-Fluorobenzyl)piperidine
The foundational step in any target prediction endeavor is the precise characterization of the query molecule. All subsequent computational analyses depend on the accuracy of the input chemical information. 3-(3-Fluorobenzyl)piperidine is a small molecule featuring a piperidine ring connected to a fluorobenzyl group. The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.[1][2]
A high-quality, energy-minimized 3D representation of the molecule is critical for structure-based methods like docking. This ensures that the conformational geometry of the ligand is realistic, leading to more accurate predictions of binding interactions.
Table 1: Physicochemical Properties of 3-(3-Fluorobenzyl)piperidine
Property
Value
Source
Molecular Formula
C₁₂H₁₆FN
Molecular Weight
193.26 g/mol
Canonical SMILES
C1CC(NCC1)CC2=CC(=CC=C2)F
InChI Key
NNRHYTAYBNCEOE-UHFFFAOYSA-N
PubChem Substance ID
329773833
Experimental Protocol: Ligand Preparation
This protocol outlines the steps to generate a 3D structure from a SMILES string, which is essential for docking and pharmacophore analysis.
Obtain SMILES String: Acquire the canonical SMILES string for the molecule: C1CC(NCC1)CC2=CC(=CC=C2)F.
Convert to 3D Coordinates: Use a chemical informatics tool such as Open Babel or an online web server to convert the 2D SMILES representation into a 3D structure.
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step refines the bond lengths, angles, and torsion angles to achieve a low-energy, stable conformation.
Save in Appropriate Format: Save the final 3D structure in a suitable format, such as .mol2 or .pdbqt, for use in subsequent docking software.
A Multi-Modal Strategy for Target Identification
No single in silico method is foolproof. A robust target prediction strategy relies on the convergence of evidence from multiple, orthogonal approaches. By combining ligand-based methods (which leverage knowledge of similar active molecules) with structure-based methods (which assess physical complementarity to protein targets), we can build a more confident and comprehensive target profile. This integrated approach mitigates the risk of false positives from any one technique and provides a self-validating system.
Overall workflow for in silico target prediction.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. These methods are computationally inexpensive and provide an excellent first pass for generating a broad list of potential target classes.
Method 1: 2D Chemical Similarity & Target Prediction
Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a database of known active ligands.[3] This allows for the rapid prediction of the most probable macromolecular targets.[4]
Experimental Protocol: Target Prediction with SwissTargetPrediction
Navigate to the Web Server: Access the SwissTargetPrediction online tool.[3]
Input the Molecule: Paste the SMILES string C1CC(NCC1)CC2=CC(=CC=C2)F into the input field.
Select Species: Choose "Homo sapiens" as the target organism.
Execute Prediction: Run the prediction algorithm.
Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to the target classes (e.g., G protein-coupled receptors, kinases, enzymes) that are most frequently predicted, as this provides a high-level view of the molecule's likely biological role.
Reverse docking inverts the traditional virtual screening paradigm. Instead of screening a large library of compounds against a single protein, reverse docking screens a single ligand against a large library of protein structures.[5][6] This method is exceptionally powerful for identifying novel or unexpected "off-target" interactions and for de-orphaning novel compounds.[5][6]
The core of this technique is a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and each protein target. Lower binding energy scores typically indicate a more favorable interaction.
Conceptual diagram of the reverse docking process.
Experimental Protocol: A Reverse Docking Workflow
Ligand Preparation: Use the energy-minimized 3D structure of 3-(3-Fluorobenzyl)piperidine prepared in Section 1.
Target Library Preparation: Curate a library of 3D protein structures. This can be a custom library of targets relevant to a specific disease area or a broad, representative set of the human proteome derived from the Protein Data Bank (PDB).[7] Each protein structure must be prepared for docking (e.g., adding hydrogens, assigning charges).
Define the Search Space: For each target protein, define a binding pocket or search space. For a "blind" reverse docking approach, the search space can be defined as a cube encompassing the entire protein to allow for the discovery of novel binding sites.[8]
High-Throughput Docking: Systematically dock the prepared ligand into each prepared protein target using software like AutoDock Vina.[8] This process generates multiple binding poses for the ligand in each target's binding site and calculates a corresponding binding affinity score.
Scoring and Ranking: Rank all protein targets based on their best (lowest) binding affinity score. Targets with the most negative scores are considered the most promising candidates.
The Role of AI and Machine Learning in Target Prediction
The application of machine learning (ML) and deep learning has become a powerful tool in drug discovery.[9][10] Models like DeepDTA (Deep Drug-Target Binding Affinity Prediction) can predict the binding affinity between a compound and a protein using only their sequence information (SMILES for the drug and amino acid sequence for the protein).[11]
These models are trained on vast datasets of known drug-target interactions and can identify complex patterns that are not apparent through traditional methods.[12][13]
Causality and Expertise: While powerful, ML models can sometimes act as "black boxes." Their predictions are based on learned correlations in the training data. Therefore, it is crucial to use these methods as a complementary source of evidence. A prediction from an ML model that converges with a prediction from reverse docking carries significantly more weight than a prediction from either method alone.
Data Synthesis and Hit Prioritization: A Self-Validating Framework
The final and most critical step is to synthesize the data from all computational methods into a single, prioritized list of targets. This process of data triangulation is the core of building a trustworthy and self-validating prediction.
Protocol: Consensus Scoring and Prioritization
Collate Data: Gather the top-ranked potential targets from each method (e.g., SwissTargetPrediction, Reverse Docking, ML models) into a single master table.
Apply Consensus Scoring: Assign a "consensus score" to each unique protein target. A simple and effective method is to award one point for each computational method that identified the target. For example, a target identified by both reverse docking and a ligand-based tool would receive a score of 2.
Rank by Score: Rank the targets in descending order based on their consensus score.
Biological Plausibility Filter: Research the top-ranked targets. Are they expressed in tissues relevant to a potential disease indication? Do they belong to a protein family known to be druggable? This biological context is essential for a final prioritization.
Table 2: Hypothetical Prioritization of Predicted Targets for 3-(3-Fluorobenzyl)piperidine
This guide has detailed a rigorous, multi-modal in silico workflow for identifying and prioritizing the protein targets of 3-(3-Fluorobenzyl)piperidine. Based on the hypothetical results synthesized in Table 2, the top-priority candidates for further investigation would be the Dopamine D2 receptor, the Sigma-1 receptor, and Monoamine Oxidase B, each supported by evidence from three distinct computational methodologies.
It is imperative to recognize that in silico predictions are hypotheses. The final and incontrovertible validation of these predicted targets must come from direct experimental evidence. The prioritized list generated through this workflow serves as a highly informed starting point for focused, efficient, and cost-effective experimental validation, such as in vitro binding assays and functional assays.
References
Vertex AI Search. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
Vertex AI Search. (n.d.). In silico Methods for Identification of Potential Therapeutic Targets - PMC - PubMed Central.
Vertex AI Search. (n.d.). In Silico Target Prediction - Creative Biolabs.
Vertex AI Search. (2024-12-19). Reverse docking: Significance and symbolism.
Vertex AI Search. (2023-08-17). in silico assays & screening for drug binding - YouTube.
Vertex AI Search. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.
Vertex AI Search. (2022-01-24). How to Use Deep Learning to Predict Drug Target Interactions - YouTube.
Vertex AI Search. (n.d.). AlphaFold Server.
Vertex AI Search. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI.
Vertex AI Search. (n.d.). 3-(3-Fluoro-benzyl)-piperidine - Sigma-Aldrich.
Vertex AI Search. (2024-04-12). A review of machine learning-based methods for predicting drug-target interactions.
Vertex AI Search. (2025-02-06). Pharmacophore modeling in drug design - PubMed.
Vertex AI Search. (2023-10-10). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH.
Vertex AI Search. (2025-03-21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 - Neovarsity.
Vertex AI Search. (2024-06-01). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. - UNIR.
Vertex AI Search. (2025-05-21). What is pharmacophore modeling and its applications? - Patsnap Synapse.
Vertex AI Search. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark.
Vertex AI Search. (n.d.). SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy.
Technical Guide: 3-(3-Fluorobenzyl)piperidine Derivatives as CNS Agents
[1][2] Executive Summary This technical guide analyzes the medicinal chemistry and pharmacological potential of 3-(3-Fluorobenzyl)piperidine derivatives.[1] While 4-benzylpiperidines (e.g., Ifenprodil) are established NM...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological potential of 3-(3-Fluorobenzyl)piperidine derivatives.[1] While 4-benzylpiperidines (e.g., Ifenprodil) are established NMDA receptor antagonists, the 3-substituted isomer represents an under-explored "privileged scaffold" with distinct conformational properties.[1][2] This guide focuses on its application as a dual-action agent targeting Sigma-1 receptors (
R) and NMDA receptor modulation , emphasizing the strategic role of the fluorine atom in metabolic stability and blood-brain barrier (BBB) penetration.[1][2]
Medicinal Chemistry & Rational Design
The "Privileged Scaffold" Hypothesis
The piperidine ring is ubiquitous in CNS therapeutics.[3] However, the vector of the benzyl substituent dictates receptor selectivity.
4-Benzylpiperidines: Favor linear binding pockets (e.g., NMDA NR2B ifenprodil site).[1][2]
3-Benzylpiperidines: Introduce a "kink" in the molecule, favoring globular protein pockets such as the Sigma-1 receptor and Monoamine transporters (SERT/NET) .
The Role of the 3-Fluoro Substituent
The inclusion of a fluorine atom at the meta (3) position of the benzyl ring is a calculated medicinal chemistry maneuver:
Metabolic Blockade: The benzyl position is prone to oxidative dealkylation by CYP450 enzymes. Fluorine acts as a bioisostere for hydrogen but blocks metabolic attack at the adjacent sites due to its high electronegativity and C-F bond strength.
Lipophilicity (
): Fluorination increases lipophilicity (), enhancing passive diffusion across the BBB.[2]
Electronic Effects: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding site.
Chemical Synthesis
Objective: Scalable synthesis of 3-(3-fluorobenzyl)piperidine hydrochloride.[1][2]
Synthetic Pathway
The most robust route utilizes a Grignard addition to a pyridine precursor, followed by reduction. This avoids the formation of regioisomers common in direct alkylation.
Figure 1: Convergent synthesis of the target scaffold. The hydrogenation step simultaneously reduces the pyridine ring and the alkene linker.
Technical Guide: Preliminary Toxicity Assessment of Novel Piperidine Compounds
Topic: Preliminary Toxicity Assessment of Novel Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preliminary Toxicity Assessment of Novel Piperidine Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., donepezil, fentanyl, methylphenidate).[1][2][3][4] However, its ubiquity masks a complex toxicological profile. For the drug discovery scientist, the piperidine ring presents a "Janus-faced" challenge: it offers excellent pharmacokinetic properties and receptor affinity but carries inherent risks of cardiotoxicity (hERG inhibition) and metabolic bioactivation to reactive iminium intermediates.
This guide moves beyond generic toxicology screening. It provides a targeted, mechanism-based assessment strategy specifically designed for piperidine derivatives, prioritizing the early detection of scaffold-specific failure modes before costly
in vivo studies.
Part 1: Structural Alerts and In Silico Stratification
Before wet-lab synthesis, novel piperidine candidates must undergo rigorous in silico filtration. The piperidine nitrogen, particularly when basic (pKa > 8), is a primary determinant of both hERG channel affinity and lysosomotropic accumulation.
The hERG Pharmacophore Overlap
Piperidines frequently mimic the pharmacophore required to block the hERG potassium channel (
current), leading to QT interval prolongation and Torsades de Pointes.
Mechanism: The protonated piperidine nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-
interactions.
Mitigation Strategy: Reduce basicity (introduce electron-withdrawing groups) or introduce steric bulk/chirality at the C2/C6 positions to disrupt pore binding.
Metabolic Liability Prediction
Alert: Unsubstituted
-carbons (C2/C6) are prone to CYP450-mediated oxidation.
Tool: Use QM/MM approaches to predict the energy barrier for
-hydroxylation, the rate-limiting step in bioactivation.
Part 2: Metabolic Stability & Reactive Metabolite Trapping
The Hidden Danger: Unlike simple clearance, the metabolism of piperidines can generate electrophilic species that covalently bind to proteins or DNA. Standard stability assays (intrinsic clearance,
) often miss this toxicity mechanism.
Mechanism: The Iminium Ion Pathway
The oxidation of the piperidine
-carbon yields a carbinolamine, which spontaneously dehydrates to form a cyclic iminium ion . This electrophile is a "soft" alkylating agent capable of reacting with nucleophilic protein residues (cysteines) or DNA, leading to idiosyncratic toxicity.
Figure 1: Mechanism of piperidine bioactivation to reactive iminium intermediates.[5][6]
Protocol: Reactive Metabolite Trapping Assay
Objective: Detect the formation of hard (cyano) or soft (glutathione) adducts indicative of bioactivation.
Incubation System:
Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein).
Test Compound: 10 µM (final concentration).
Trapping Agents:
Potassium Cyanide (KCN): 1 mM (Traps "hard" iminium ions).
Glutathione (GSH): 5 mM (Traps "soft" electrophiles like quinone methides).
Reaction: Initiate with NADPH (1 mM). Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
Analysis (LC-MS/MS):
Scan Mode: Neutral Loss (NL) scan.
Target: Look for M + [CN] (M+26) or M + [GSH] (M+305) mass shifts.
Interpretation: The presence of a cyanide adduct confirms the formation of the iminium species.[5]
Part 3: Cardiotoxicity Assessment (hERG Inhibition)
Given the structural predisposition of piperidines to block hERG, this assay is non-negotiable at the preliminary stage.
Neurotransmitter uptake inhibition assays using 3-(3-Fluorobenzyl)piperidine.
Application Note: Characterization of Neurotransmitter Uptake Inhibition by 3-(3-Fluorobenzyl)piperidine Executive Summary This technical guide outlines the standardized protocols for evaluating the monoamine transporter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of Neurotransmitter Uptake Inhibition by 3-(3-Fluorobenzyl)piperidine
Executive Summary
This technical guide outlines the standardized protocols for evaluating the monoamine transporter (MAT) inhibition profile of 3-(3-Fluorobenzyl)piperidine (3-FBP). As a structural analog of the benzylpiperidine class—which includes established therapeutics like methylphenidate and various experimental psychostimulants—3-FBP requires rigorous screening to determine its selectivity and potency against the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).
This document details the Radioligand Uptake Assay , the gold-standard method for quantifying functional inhibition (IC50) and affinity (Ki). It prioritizes the use of rat brain synaptosomes for physiological relevance, while acknowledging recombinant systems for high-throughput screening.
Pharmacological Context & Mechanism
3-(3-Fluorobenzyl)piperidine functions primarily by interacting with the transmembrane domains of MATs. Unlike releasing agents (e.g., amphetamines) that reverse transporter flux, uptake inhibitors stabilize the transporter in an outward-facing conformation, preventing the re-entry of neurotransmitters from the synaptic cleft.
Key Structural Insight: The fluorine substitution at the meta position of the benzyl ring is a critical determinant of selectivity. In similar scaffolds, halogenation often shifts affinity toward SERT or NET depending on steric bulk and electronegativity.
Figure 1: Mechanism of Uptake Inhibition
The following diagram illustrates the competitive blockade mechanism at the synaptic cleft.
Caption: Figure 1. Competitive inhibition model where 3-(3-Fluorobenzyl)piperidine binds to the MAT, preventing the translocation of endogenous neurotransmitters.
Experimental Model Selection
To ensure data reliability, we utilize Synaptosomes (isolated nerve terminals) rather than whole tissue homogenates. Synaptosomes retain the functional mitochondria and membrane integrity required for active transport.
Low: Contains DAT, SERT, and NET (requires specific radioligands).
High: Expresses only one target transporter.
Throughput
Medium (requires fresh tissue).
High (scalable).
Recommendation
Primary Characterization (Used in this protocol).[1][2][3][4][5][6]
Secondary Screening.
Protocol: Synaptosomal Radioligand Uptake Assay
This protocol is validated for use with tritiated ligands:
-Dopamine, -Serotonin, and -Norepinephrine.
Reagents & Buffers
Assay Buffer (Krebs-HEPES):
122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄.
10 mM Glucose (Energy source for active transport).
25 mM HEPES (pH 7.4).
Note: Add 10 µM Pargyline (MAO inhibitor) and 10 µM Ascorbic Acid (antioxidant) immediately before use to prevent neurotransmitter degradation.
Radioligands:
DAT Assay:
-Dopamine (Specific Activity: 20–40 Ci/mmol).
SERT Assay:
-5-HT.
NET Assay:
-Norepinephrine.
Control Inhibitors (for defining Non-Specific Uptake - NSU):
DAT: GBR12909 (10 µM) or Cocaine (30 µM).
SERT: Fluoxetine (10 µM).
NET: Desipramine (10 µM).
Synaptosome Preparation (P2 Fraction)
Dissection: Rapidly decapitate rat; isolate striatum (for DAT) or cortex (for SERT/NET) on ice.
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).
Centrifugation 1: Centrifuge at 1,000
for 10 min at 4°C. Save Supernatant (S1); discard Pellet (P1 - nuclear debris).
Centrifugation 2: Centrifuge S1 at 17,000
for 20 min at 4°C. Discard Supernatant.
Resuspension: Resuspend the resulting Pellet (P2 - crude synaptosomes) in Assay Buffer. Keep on ice.
Uptake Assay Workflow
Critical Step: The Pre-incubation phase allows 3-(3-Fluorobenzyl)piperidine to equilibrate with the transporter before the substrate is added. Omitting this leads to underestimation of potency.
Caption: Figure 2. Step-by-step workflow for the radioligand uptake inhibition assay.
Detailed Steps:
Plate Setup: Use a 96-well polypropylene plate.
Total Uptake (TU): Buffer + Synaptosomes + Radioligand.
Test Wells: 3-FBP (varying concentrations) + Synaptosomes + Radioligand.
Pre-Incubation: Incubate synaptosomes with 3-FBP for 15 minutes at 37°C .
Initiation: Add
-Ligand (final concentration ~5-10 nM). Incubate for exactly 5 minutes at 37°C.
Warning: Do not exceed 5-10 minutes. Uptake must remain linear; longer times introduce back-diffusion or metabolism.
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce binding to the filter) using a cell harvester.
Wash: Wash filters
with 4 mL ice-cold buffer to remove unbound radioligand.
Quantification: Transfer filters to vials, add scintillation cocktail, and count (CPM).
Data Analysis & Interpretation
Calculating Specific Uptake
Raw CPM (Counts Per Minute) must be corrected:
Percent Inhibition
For each concentration of 3-FBP:
IC50 and Ki Determination
Plot
vs. using non-linear regression (Sigmoidal Dose-Response).
Calculate using the Cheng-Prusoff equation:
: Concentration of radioligand used (nM).
: Michaelis-Menten constant of the transporter for the specific ligand (determined in separate saturation experiments).
Interpretation Guide:
: Potent inhibitor.
Hill Slope
: Competitive inhibition (expected for 3-FBP).
Hill Slope
: Potential negative allosteric modulation or multiple binding sites.
References
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill.[7][8] Available at: [Link]
Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
PubChem. Compound Summary: 3-(3-Fluorobenzyl)piperidine. National Library of Medicine. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Analysis[1]
3-(3-Fluorobenzyl)piperidine (CAS: 745817-34-9 for HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its N-benzyl counterparts (which are easily synthesized via simple alkylation), the C3-substituted variant offers a unique vector for exploring chemical space, particularly in the design of NMDA receptor antagonists, Monoamine Transporter inhibitors, and GPCR ligands.
The "Fluorine Effect" in Lead Optimization
The inclusion of the fluorine atom at the meta position of the benzyl ring is a deliberate design choice, not merely random substitution.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the metabolic "soft spot" (the meta position) blocks Cytochrome P450-mediated oxidation, extending the drug's half-life (
) without the steric bulk of a methyl or chloro group, enhancing Blood-Brain Barrier (BBB) penetration—critical for CNS targets like NMDA receptors.
Conformational Locking: The C3-chiral center creates a rigid vector, orienting the aromatic ring into specific hydrophobic pockets (e.g., the NR2B subunit allosteric site).
Strategic Synthesis Pathways
Synthesizing C-substituted piperidines is kinetically more challenging than N-substitution. We evaluate three primary routes, selecting Route A as the industry-preferred protocol for scalability and stereocontrol potential.
Expensive Pd-catalysts; Boronic acids can be costly.
C. Direct Alkylation
1. Lithiation of N-Boc-piperidine2. Alkylation with benzyl bromide
Direct access to piperidine ring.
Low regioselectivity (C2 vs C3); requires cryogenic conditions (-78°C).
Visualizing the Synthetic Logic (Retrosynthesis)[3]
Detailed Experimental Protocol
Protocol ID: SYN-GRIG-RED-05
Objective: Synthesis of 3-(3-Fluorobenzyl)piperidine via the Pyridine-Carbinol Route.
Scale: 10 mmol (Adaptable to kg scale).
Phase 1: Grignard Addition
Reagents:
Pyridine-3-carboxaldehyde (1.07 g, 10 mmol)
3-Fluorophenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)
Anhydrous THF (20 mL)
Procedure:
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve Pyridine-3-carboxaldehyde in anhydrous THF. Cool the solution to 0°C using an ice/water bath.
Addition: Add the Grignard reagent dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: Maintain internal temperature <5°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.
Quench: Cool to 0°C and quench with saturated aqueous
(10 mL).
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo to yield the crude carbinol intermediate.
Phase 2: Deoxygenation & Ring Reduction (One-Pot Variation)
Note: While stepwise dehydration is possible, modern protocols often utilize ionic hydrogenation or high-pressure catalytic hydrogenation for efficiency.
Dissolution: Dissolve the crude carbinol in glacial acetic acid in a hydrogenation vessel (Parr shaker or autoclave).
Catalyst Addition: Carefully add
(Caution: Pyrophoric when dry. Add under argon blanket).
Acid Activation: Add 0.5 mL concentrated HCl. This facilitates the hydrogenolysis of the benzylic -OH group and protonates the pyridine ring, making it more susceptible to reduction.
Hydrogenation: Pressurize to 50 psi (3.4 bar) with
. Shake/stir at 60°C for 12–24 hours.
Mechanistic Note: The reaction proceeds via dehydration to the alkene, followed by saturation of the alkene and reduction of the pyridine ring to piperidine.
Filtration: Filter the catalyst through a Celite pad. Wash with MeOH.
Neutralization: Concentrate the filtrate. Basify the residue with 10% NaOH to pH > 12.
Isolation: Extract with DCM (3 x 30 mL). Dry over
and concentrate.
Purification: If necessary, convert to the HCl salt (add 2M HCl in ether) for recrystallization from EtOH/Et2O, or purify the free base via column chromatography (DCM/MeOH/NH3 90:9:1).
Reaction Workflow Diagram
Quality Control & Characterization
The resulting product is a racemate. For pharmaceutical applications, chiral resolution is often required.[2]
Parameter
Specification (Acceptance Criteria)
Method
Appearance
White to off-white crystalline solid (HCl salt) or viscous oil (Free base)
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Identification
Matches Reference Standard
1H-NMR (DMSO-d6 or CDCl3)
Mass Spec
[M+H]+ = 194.1 (Free base MW)
LC-MS (ESI+)
Chiral Purity
Report ee% (if resolved)
Chiral HPLC (Chiralpak AD-H)
Key NMR Signals (Free Base in CDCl3):
6.9–7.3 (m, 4H, Ar-H): Characteristic of the 3-fluorophenyl ring.
2.5 (d, 2H, Ar-CH2-Pip): Benzylic protons.
1.6–3.0 (m, 9H, Piperidine ring): Complex multiplets due to ring conformation.
Safety & Handling (E-E-A-T Compliance)
Fluorobenzyl Halides/Grignards: Potential skin irritants and lachrymators. Handle in a fume hood.
Hydrogenation: High-pressure hydrogen presents an explosion hazard.[1] Ensure the autoclave is grounded.
is pyrophoric; keep wet with solvent during handling.
Storage: The free base is sensitive to
(forms carbonates). Store as the HCl salt in a desiccator at RT.
References
Faigl, F., et al. (2003).[3] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron, 59(44), 8665-8669.
Bolton, R. E., et al. (1993). "Synthesis of 3-substituted piperidines via pyridine reduction." Journal of the Chemical Society, Perkin Transactions 1.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11315806 (3-(3-Fluorobenzyl)piperidine).
Layton, M. E., et al. (2006). "Discovery of 3-benzylpiperidines as potent, selective NR2B NMDA antagonists." Bioorganic & Medicinal Chemistry Letters.
Servier Laboratories. (Patents regarding Ifenprodil analogs often utilize this intermediate).
Disclaimer: This protocol is intended for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.
Laboratory protocol for N-alkylation of 3-(3-Fluorobenzyl)piperidine.
Application Note: AN-2026-01 Executive Summary This application note details the optimized protocols for the N-alkylation of 3-(3-fluorobenzyl)piperidine , a privileged scaffold in the synthesis of neuroactive compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-01
Executive Summary
This application note details the optimized protocols for the N-alkylation of 3-(3-fluorobenzyl)piperidine , a privileged scaffold in the synthesis of neuroactive compounds and GPCR ligands. Unlike simple piperidines, the 3-substituted benzyl moiety introduces specific steric considerations that influence reaction kinetics and solubility.
This guide moves beyond generic "amine alkylation" recipes. It provides a mechanistically grounded workflow designed to maximize mono-alkylation selectivity while suppressing the formation of quaternary ammonium salts (over-alkylation) and elimination byproducts.
Key Chemical Challenges[2]
Nucleophilicity vs. Sterics: The secondary amine is highly nucleophilic (
), but the 3-benzyl group creates a "conformationally biased" environment, slightly retarding attack rates compared to unsubstituted piperidine.[1]
Over-Alkylation: The product (a tertiary amine) remains nucleophilic. Without strict stoichiometric control, quaternary ammonium salt formation is a competing pathway.
Solubility: The lipophilic fluorobenzyl tail requires solvents that balance polar transition state stabilization with substrate solubility.
Strategic Analysis & Mechanism
The primary pathway for this transformation is the
Base: Scavenges the liberated acid (HX) to drive equilibrium.
The "Cesium Effect"
While Potassium Carbonate (
) is the standard base, this protocol recommends Cesium Carbonate () for challenging electrophiles.[1] The large ionic radius of Cesium () leads to "loose ion pairing" with the carbonate anion in organic solvents. This results in a "naked," more reactive carbonate species and higher solubility in aprotic solvents like DMF or MeCN, significantly accelerating the reaction rate for sterically hindered substrates [1].
Decision Matrix: Selecting the Right Protocol
Not all electrophiles are created equal. Use the following decision tree to select the optimal method for your specific R-group.
Figure 1: Strategic Decision Tree for N-Functionalization of 3-(3-Fluorobenzyl)piperidine.
Detailed Experimental Protocols
Method A: Standard N-Alkylation (The Workhorse)
Best for: Primary alkyl bromides/iodides (e.g., Ethyl bromide, Benzyl bromide).[1]
Best for: Secondary alkyl halides, alkyl chlorides, or sterically hindered electrophiles.[1]
Reagents:
Cesium Carbonate (
) ( equiv)
Potassium Iodide (KI) (
equiv) — Catalyst
Solvent: DMF (N,N-Dimethylformamide) or DMAc
Mechanism of Enhancement:
The addition of catalytic KI performs an in situ Finkelstein reaction, converting a sluggish Alkyl Chloride/Bromide into a highly reactive Alkyl Iodide. Combined with the "Cesium Effect," this maximizes yield without requiring harsh temperatures that promote elimination.[1]
Protocol Modifications:
Perform the reaction in DMF (0.2 M).
Add KI (catalytic) along with the base.
Heat is usually required (
).
Workup Note: DMF is difficult to remove by rotary evaporation. Dilute the reaction mixture with a large excess of water (
volume) and extract with Diethyl Ether or EtOAc () to pull the product out of the aqueous DMF phase.
Analytical Validation & Quality Control
Trust but verify. The following analytical markers confirm the success of the reaction.
Analytical Method
Expected Observation
Common Failure Mode
TLC
Product usually higher (less polar) than starting amine in MeOH/DCM systems.[2]
Spot remaining at baseline (Quaternary Salt formation).[2]
1H-NMR
Disappearance of the broad signal (typically > 1.5 ppm).[2] Appearance of N-CH protons (shifted upfield relative to O-CH).
Doublet of doublets becoming complex multiplets (Mixture of diastereomers if chiral center introduced).
to the nitrogen (ring positions 2 and 6) appear around ppm. Upon alkylation, these protons typically shift slightly downfield due to the inductive effect of the tertiary amine, but the key diagnostic is the integral ratio of the new alkyl group protons relative to the aromatic protons of the fluorobenzyl group (which serve as an internal standard).
Troubleshooting Guide
Problem: Formation of Quaternary Ammonium Salt (Over-alkylation)
Cause: Excess electrophile or "dumping" the electrophile too quickly.
Solution: Reduce electrophile to
equiv. Use a syringe pump for addition.[3] Switch to Method C (Reductive Amination) if possible, as it is self-limiting to the tertiary amine [2].
Problem: Low Conversion with Alkyl Chlorides
Cause: Cl is a poor leaving group.
Solution: Add
equiv of Sodium Iodide (NaI) or Potassium Iodide (KI) to generate the iodide in situ. Switch solvent to DMF.
Problem: Elimination Product (Alkene) Observed
Cause: Base is too strong or temperature too high (E2 mechanism dominates).
Solution: Switch from
to a milder base like . Lower the temperature.
References
Cesium Effect in Organic Synthesis
Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry.
(Contextual validation via RSC Advances)
Reductive Amination vs.
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Reactivity of Piperidines
PubChem Compound Summary for Piperidine.
General Amine Alkylation Protocols
Organic Chemistry Portal. "Synthesis of Amines - Alkylation."[3][5][6][7]
Application Notes & Protocols: The Utility of 3-(3-Fluorobenzyl)piperidine in CNS Drug Discovery
Abstract The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, recognized as a privileged structure due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, recognized as a privileged structure due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its three-dimensional nature and ability to engage in key interactions with biological targets make it an ideal starting point for medicinal chemistry campaigns.[2][3] This document provides a detailed technical guide on the application of a specific analog, 3-(3-Fluorobenzyl)piperidine, in CNS drug discovery programs. We will explore its synthesis, physicochemical properties, and a cascade of validated protocols for its biological characterization, from initial target binding assessment to preliminary in vivo evaluation. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration, making fluorinated benzylpiperidines like this compound particularly attractive for neurological drug development.[4]
Introduction: The Strategic Value of 3-(3-Fluorobenzyl)piperidine
The development of novel therapeutics for CNS disorders remains a significant challenge, largely due to the complexity of the brain and the restrictive nature of the blood-brain barrier.[5] The benzylpiperidine motif has been successfully employed to create drugs targeting a range of CNS receptors.[2][6] The core value of 3-(3-Fluorobenzyl)piperidine as a drug discovery tool or lead compound lies in the synergistic combination of its structural components:
The Piperidine Ring: This saturated heterocycle provides a robust, three-dimensional framework.[7] Its basic nitrogen is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. The piperidine ring itself is a normal constituent in the mammalian brain and is connected with various neuronal functions.[8]
The Benzyl Group: This appendage provides a platform for crucial cation-π or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) within the target protein.[2] Its positioning at the 3-position of the piperidine ring offers a distinct spatial vector for exploring the target's topology compared to 2- or 4-substituted analogs.
The 3-Fluoro Substituent: The introduction of fluorine is a well-established medicinal chemistry strategy. It can subtly alter the electronic properties of the benzyl ring, potentially enhancing binding affinity. More critically, it can block metabolically labile positions, thereby increasing the compound's half-life and overall exposure in the body.
While the precise biological targets of 3-(3-Fluorobenzyl)piperidine require empirical determination, its structural class is known to interact with targets implicated in a range of CNS disorders, including depression, schizophrenia, and neurodegenerative diseases.[9][10]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for designing all subsequent experiments, from stock solution preparation to formulation for in vivo studies.
The synthesis of 3-(3-Fluorobenzyl)piperidine can be achieved through several established routes. Below is a representative protocol based on reductive amination, a robust and widely used method in medicinal chemistry.
Protocol 2.1: Synthesis via Reductive Amination
Rationale: This two-step, one-pot procedure involves the formation of an enamine or iminium intermediate from piperidin-3-one and 3-fluorobenzylamine, which is then reduced in situ by a hydride reducing agent to yield the final product. This method is often preferred for its operational simplicity and good yields.
Materials:
N-Boc-piperidin-3-one
3-Fluorobenzylamine
Sodium triacetoxyborohydride (STAB)
Dichloroethane (DCE)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Magnesium sulfate (anhydrous)
Step-by-Step Procedure:
Reaction Setup: To a solution of N-Boc-piperidin-3-one (1.0 eq) in DCE, add 3-fluorobenzylamine (1.1 eq). Stir the mixture at room temperature for 1 hour.
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Boc Deprotection: Dissolve the crude intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.
Final Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the resulting crude oil by column chromatography on silica gel to yield 3-(3-Fluorobenzyl)piperidine.
In Vitro Biological Evaluation: A Phased Approach
A logical cascade of in vitro assays is essential to build a comprehensive biological profile of the compound. This workflow begins with broad screening to identify potential targets and progresses to more specific functional and liability assessments.
Workflow 1: Target Identification via Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 3-(3-Fluorobenzyl)piperidine against a panel of common CNS targets (e.g., sigma, dopamine, serotonin, opioid receptors).
Rationale: The radioligand binding assay is the gold standard for quantifying the interaction between a ligand and a receptor.[11] It relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound. By measuring the concentration of test compound required to displace 50% of the radioligand (IC₅₀), we can calculate its equilibrium dissociation constant (Kᵢ), an inverse measure of affinity.
Caption: Workflow for a competitive radioligand binding assay.
Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the human receptor of interest or from rodent brain tissue. Homogenize in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[12]
Assay Setup (in a 96-well plate):
Total Binding Wells: Membranes + Radioligand + Assay Buffer.
Non-Specific Binding (NSB) Wells: Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for Sigma receptors).
Test Compound Wells: Membranes + Radioligand + varying concentrations of 3-(3-Fluorobenzyl)piperidine.
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[12]
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a beta counter.
Data Analysis:
Calculate Specific Binding = Total Binding - NSB.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Example Data Table (Hypothetical):
Target Receptor
Radioligand
Kᵢ (nM) of 3-(3-Fluorobenzyl)piperidine
Sigma-1
[+]-³H-Pentazocine
15
Sigma-2
³H-DTG
> 1,000
Dopamine D₂
³H-Spiperone
250
| NMDA | ³H-MK-801 | > 10,000 |
Workflow 2: Functional Activity Assessment
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its primary target (identified in Workflow 1).
Rationale: A binding event does not guarantee a biological response. Functional assays are critical to elucidate the compound's effect on receptor signaling. For many CNS receptors, such as the Sigma-1 receptor, ligand binding can modulate intracellular calcium levels.[13] A calcium mobilization assay using a fluorescent indicator is a direct and high-throughput method to measure this activity.
Caption: Potential signaling pathway for a Sigma-1 receptor agonist.
Protocol 3.2: Calcium Mobilization FLIPR Assay
Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-σ1R) in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
Assay Execution (using a FLIPR or similar instrument):
Wash the cells with assay buffer to remove excess dye.
Place the cell plate into the instrument and measure the baseline fluorescence.
For Agonist Mode: The instrument adds varying concentrations of 3-(3-Fluorobenzyl)piperidine and immediately begins recording the change in fluorescence intensity over time. An increase in fluorescence indicates calcium release.
For Antagonist Mode: Pre-incubate the cells with varying concentrations of 3-(3-Fluorobenzyl)piperidine for 15-30 minutes. The instrument then adds a known agonist at its EC₈₀ concentration and records the fluorescence change. A reduction in the agonist's signal indicates antagonism.
Data Analysis:
Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
Antagonist Mode: Plot the response against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
Objective: To predict the compound's ability to cross the BBB using a rapid, in vitro model.
Rationale: For a CNS drug to be effective, it must efficiently penetrate the brain.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models the passive diffusion component of BBB transport.[15] It measures the rate at which a compound diffuses from a donor compartment, through a lipid-coated filter, into an acceptor compartment.
Protocol 3.3: PAMPA-BBB Assay
Plate Preparation: Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
Membrane Formation: Coat the filter of each well in the donor plate with a small volume of a lipid mixture (e.g., porcine brain lipid in dodecane) to form the artificial membrane.
Compound Preparation: Prepare a solution of 3-(3-Fluorobenzyl)piperidine in a suitable buffer (e.g., PBS, pH 7.4).
Assay Assembly:
Fill the acceptor plate wells with buffer.
Add the compound solution to the donor plate wells.
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
Incubation: Incubate the plate assembly for 4-18 hours at room temperature without agitation.
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where Vd and Va are volumes, A is the filter area, and t is time.
Example Data Table (Hypothetical):
Compound
Pe (10⁻⁶ cm/s)
Predicted CNS Permeability
Verapamil (P-gp Substrate)
< 1.0
Low
3-(3-Fluorobenzyl)piperidine
6.5
High
Carbamazepine (CNS+)
10.2
High
| Atenolol (CNS-) | < 0.5 | Low |
In Vivo Evaluation: Assessing CNS Effects
Positive in vitro data warrants progression to in vivo models to assess safety, pharmacokinetics, and efficacy.[16]
Rationale: In vivo studies are indispensable for understanding how a compound behaves in a complex biological system. Safety pharmacology studies are required by regulatory guidelines (e.g., ICH S7A) to identify potential adverse effects on major physiological systems, including the CNS.[17] Efficacy models, such as the Forced Swim Test, are used to test for specific therapeutic hypotheses, like antidepressant activity.
Caption: A simplified decision workflow for in vivo CNS testing.
Protocol 4.1: Functional Observation Battery (FOB) and Locomotor Activity
Objective: To assess general CNS safety and identify potential side effects (e.g., sedation, hyperactivity, motor impairment).
Procedure:
Acclimatize rodents (mice or rats) to the facility.
Administer a single dose of 3-(3-Fluorobenzyl)piperidine via a relevant route (e.g., IP, PO). Include a vehicle control group.
At various time points (e.g., 30, 60, 120 minutes post-dose), perform a systematic FOB assessment, scoring for changes in posture, gait, arousal, stereotypy, and autonomic signs.[17]
Following the FOB, place individual animals into an automated activity chamber to quantify locomotor activity (e.g., total distance traveled, rearing) over a 30-60 minute period.
Analysis: Compare the scores and activity counts of the compound-treated group to the vehicle control group. Significant changes may indicate CNS liabilities that need to be considered.
Protocol 4.2: Forced Swim Test (FST) - A Model for Antidepressant Potential
Objective: To evaluate the potential antidepressant-like activity of the compound.
Procedure:
Administer the test compound or vehicle to mice.
After a set pre-treatment time (e.g., 60 minutes), place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
Analysis: A statistically significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect. It is crucial to run a locomotor activity test in parallel to ensure that the observed effect is not a false positive due to general hyperactivity.
Conclusion and Future Directions
3-(3-Fluorobenzyl)piperidine represents a valuable chemical scaffold for CNS drug discovery programs. Its strategic design combines the privileged piperidine core with substituents that can confer desirable pharmacological properties. The protocols outlined in this document provide a robust, logical, and self-validating framework for its comprehensive evaluation. By systematically assessing its binding affinity, functional activity, BBB permeability, and in vivo effects, researchers can efficiently determine its potential as a lead candidate for treating complex neurological and psychiatric disorders.
References
WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (Journal/Source Not Specified in Search Result). [Link]
CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]
Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central (PMC). [Link]
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. [Link]
Use of functional imaging across clinical phases in CNS drug development. PubMed Central (PMC). [Link]
In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. [Link]
Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega. [Link]
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
Neurobiology of piperidine: its relevance to CNS function. PubMed. [Link]
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (Journal/Source Not Specified in Search Result). [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central (PMC). [Link]
(PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
Identifying side reactions in the synthesis of 3-(3-Fluorobenzyl)piperidine.
Technical Support Center: Synthesis of 3-(3-Fluorobenzyl)piperidine Welcome to the technical support guide for the synthesis of 3-(3-Fluorobenzyl)piperidine. This document is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(3-Fluorobenzyl)piperidine
Welcome to the technical support guide for the synthesis of 3-(3-Fluorobenzyl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related piperidine scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Overview of Primary Synthetic Strategies
The synthesis of 3-substituted piperidines like 3-(3-Fluorobenzyl)piperidine is non-trivial due to the challenge of achieving regioselective functionalization at the C3 position. The two most prevalent and logical strategies are:
C3-Alkylation of a Piperidine Precursor: This approach involves generating a nucleophilic center at the C3 position of a piperidine or a related precursor, which then reacts with an electrophilic 3-fluorobenzyl source (e.g., 3-fluorobenzyl bromide). A common method is the alkylation of a pre-formed enamine or enamide.[1][2]
Hydrogenation of a Substituted Pyridine Ring: This strategy involves first synthesizing the corresponding 3-(3-fluorobenzyl)pyridine, followed by the reduction of the aromatic pyridine ring to the saturated piperidine core.[3][4]
Each route presents a unique set of potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
This route is powerful but requires careful control of regioselectivity. A common precursor is piperidone, which is converted to an enamine that serves as the key nucleophile.
FAQ 1: My reaction yields a mixture of products, and I've isolated a significant amount of a quaternary salt. What is happening?
Problem: You are observing competitive N-alkylation alongside the desired C3-alkylation. The piperidine nitrogen, being a Lewis base, directly attacks the 3-fluorobenzyl halide.
Probable Cause & Mechanistic Insight:
Enamines are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the nitrogen atom (N-alkylation). The N-alkylation is often kinetically faster, leading to the formation of an iminium salt, while C-alkylation is typically thermodynamically favored.[5] The choice of solvent, counter-ion, and the nature of the electrophile can heavily influence the C/N alkylation ratio.
Solvent Selection: Switch from polar, protic solvents (like ethanol) to aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Toluene. Aprotic solvents do not solvate the nitrogen lone pair as effectively, reducing its nucleophilicity relative to the α-carbon.
Electrophile Choice: If using 3-fluorobenzyl chloride, consider switching to 3-fluorobenzyl bromide or iodide. Softer halides (I > Br > Cl) are known to favor attack by the softer nucleophilic carbon of the enamine (HSAB theory).
Steric Hindrance: Employ a bulkier secondary amine to form the enamine (e.g., pyrrolidine or morpholine are common, but for specific cases, a more hindered amine could be tested). Increased steric bulk around the nitrogen can disfavor N-alkylation.[2]
Temperature Control: Run the reaction at lower temperatures. While this may slow down the overall reaction rate, it can increase the selectivity for the thermodynamically favored C-alkylated product.
Validation:
¹H NMR: The N-alkylated quaternary salt will show a significant downfield shift for the protons on and adjacent to the positively charged nitrogen. The desired C-alkylated product (after hydrolysis of the iminium intermediate) will show characteristic signals for the benzylic -CH₂- group coupled to the C3 proton of the piperidine ring.
Mass Spectrometry: The mass of the quaternary salt will be identical to the desired product, but its fragmentation pattern and chromatographic behavior will differ.
FAQ 2: My yield is very low, and I observe many high-molecular-weight impurities. What could be the cause?
Problem: You are likely experiencing issues with the stability of the enamine precursor, Δ¹-piperideine, leading to polymerization or other side reactions.
Probable Cause & Mechanistic Insight:
The synthesis of 3-alkylpiperidines can proceed via the dehydrohalogenation of N-chloropiperidine to form Δ¹-piperideine, which is then deprotonated to form the enamide anion for alkylation.[1] However, Δ¹-piperideine is notoriously unstable and prone to dimerization and polymerization, especially when concentrated.[1] This instability drastically reduces the concentration of the active nucleophile available for the desired alkylation.
Troubleshooting Protocol:
In Situ Generation: Generate the Δ¹-piperideine and use it immediately in situ without isolation or concentration. The protocol should be a continuous or one-pot process where the unstable intermediate is consumed as it is formed.
Use of a Stable Precursor: Consider an alternative route that avoids the isolation of unstable intermediates. For example, using N-Boc-3-piperidone allows for the formation of a more stable enolate or enamine equivalent, which can then be alkylated. The Boc protecting group can be removed in a final step.
Reaction Conditions: Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Traces of water or acid can catalyze the decomposition of the piperideine intermediate.
Validation:
TLC/LC-MS Monitoring: Monitor the reaction at short intervals. The rapid disappearance of starting materials without the corresponding formation of the desired product, coupled with the appearance of a complex mixture of spots or peaks, suggests intermediate decomposition.
Route 2: Hydrogenation of a 3-(3-Fluorobenzyl)pyridine Precursor
This is often a more robust and scalable route. The key challenges lie in the reduction step.
FAQ 3: The hydrogenation of my 3-(3-fluorobenzyl)pyridine is incomplete. How can I drive it to completion?
Problem: The reaction stalls, leaving significant amounts of tetrahydropyridine intermediates.
Probable Cause & Mechanistic Insight:
The complete reduction of a pyridine ring to a piperidine requires the saturation of three double bonds. The final reduction step can sometimes be sluggish. Catalyst activity, hydrogen pressure, and temperature are critical parameters. The catalyst can become poisoned or deactivated over the course of the reaction.
Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many pyridine reductions require pressures of 500-1000 psi to proceed to completion efficiently.
Change Catalyst: Platinum-based catalysts (like PtO₂, Adam's catalyst) are often more effective than palladium for pyridine reduction. If using Pd/C, ensure it is a high-activity grade.
Acidic Additive: Perform the hydrogenation in an acidic solvent, such as ethanol with added HCl or acetic acid. The resulting pyridinium salt is often reduced more readily than the free base.
Increase Catalyst Loading/Re-charge: If the reaction stalls, it may be due to catalyst deactivation. Carefully vent the reactor, and add a fresh portion of the catalyst.
Validation:
¹H NMR: The aromatic protons of the pyridine ring (signals typically >7.0 ppm) should completely disappear, being replaced by the aliphatic proton signals of the piperidine ring (typically 1.5-3.5 ppm).
GC-MS: This is an excellent tool to quantify the ratio of starting material, intermediate, and final product.
FAQ 4: My final product is contaminated with a compound that has lost its fluorine atom. How can I prevent this?
Problem: You are observing hydrodefluorination, a side reaction where the C-F bond is cleaved and replaced with a C-H bond.
Probable Cause & Mechanistic Insight:
Catalytic hydrogenation, especially with palladium catalysts (Pd/C), can cause hydrogenolysis of carbon-halogen bonds. While C-F bonds are the strongest and least susceptible, this side reaction can occur under forcing conditions (high temperature, high pressure, or prolonged reaction times).[6]
Troubleshooting Protocol:
Milder Catalyst: Switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh) based catalysts (e.g., PtO₂ or Rh/C), which are generally less prone to causing dehalogenation.
Optimize Conditions: Reduce the reaction temperature and pressure to the minimum required for the reduction of the pyridine ring.
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and dehalogenation of the product.
Validation:
Mass Spectrometry: The mass of the de-fluorinated side product will be 18 Da less than the target compound (C₁₂H₁₇N, MW = 175.27) compared to the desired product (C₁₂H₁₆FN, MW = 193.26).
¹⁹F NMR: This is the most direct method. The spectrum of the pure product should show a single signal for the fluorine atom. The presence of the impurity will result in the absence of this signal in its corresponding fraction or a diminished integral in a mixture.
Summary of Key Parameters and Side Products
Synthetic Route
Key Parameter to Control
Common Side Product
Analytical Signature of Side Product
C3-Alkylation
Solvent Polarity & Electrophile
N-alkylated Quaternary Salt
Downfield shifted signals near N⁺ in ¹H NMR
Intermediate Stability
Polymers/Dimers
Complex mixture in LC-MS, low yield
Pyridine Hydrogenation
H₂ Pressure & Catalyst
Tetrahydropyridine
Aromatic signals (~7-8.5 ppm) in ¹H NMR
Catalyst & Conditions
De-fluorinated Product
Mass is 18 Da lower; Absence of ¹⁹F NMR signal
References
Ali, M. A., et al. (2014).Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Saudi Chemical Society.
Emmett, G. C., et al. (2005).Efficient Preparation of (3S)-3-(4-Fluorobenzyl)piperidinium Mandelate. Synthesis.
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University, Master's Thesis. Available at: [Link]
Shinde, S. B., et al. (2013). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]
Um, J. M., et al. (2010). Transition States and Origins of 1,4-asymmetric Induction in Alkylations of 2,2,6-trialkylpiperidine Enamines. Chemistry. Available at: [Link]
Reddit r/chemistry. (2014). Enamines: C vs N-alkylation? Available at: [Link]
Coldham, I., & Watson, S. (2010). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Available at: [Link]
Resolving impurities in 3-(3-Fluorobenzyl)piperidine reactions via TLC analysis.
Technical Support Guide: TLC Analysis of 3-(3-Fluorobenzyl)piperidine Case ID: #TLC-FBP-001 Status: Active Analyst: Senior Application Scientist Introduction You are encountering challenges in monitoring the synthesis or...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: TLC Analysis of 3-(3-Fluorobenzyl)piperidine
Case ID: #TLC-FBP-001
Status: Active
Analyst: Senior Application Scientist
Introduction
You are encountering challenges in monitoring the synthesis or purification of 3-(3-Fluorobenzyl)piperidine . As a secondary amine with a halogenated aromatic ring, this molecule presents a classic "chromatographic conflict": the lipophilic fluorobenzyl tail desires rapid elution, while the basic piperidine nitrogen interacts aggressively with acidic silanols on standard silica plates. This guide provides a self-validating protocol to resolve these competing forces.
Module 1: The Baseline Protocol (Gold Standard)
Do not rely on generic "universal" gradients. Piperidine derivatives require basic modifiers to prevent peak tailing (streaking), which masks impurities.
For highly polar crude mixtures or free amine isolation.
System C (High Res)
Toluene : Acetone (4:1) + 0.5% TEA
Separating regioisomers or des-fluoro impurities.
Critical Technical Note: The addition of Triethylamine (TEA) or Ammonia is not optional. Silica gel is slightly acidic (pH ~5-6). Without a base modifier, the piperidine nitrogen protonates (
), forming an ionic bond with the stationary phase. This results in a streak from the baseline rather than a discrete spot [1, 2].[1]
Workflow Logic: Mobile Phase Selection
Figure 1: Decision matrix for selecting the optimal mobile phase based on reaction stage and resolution requirements.
Module 2: Visualization & Detection
3-(3-Fluorobenzyl)piperidine is a "hybrid" molecule regarding detection. You must use a multi-modal approach to confirm identity.
Visualization Method
Expected Result
Mechanism of Action
UV (254 nm)
Dark Spot (Quenching)
The 3-fluorobenzyl ring absorbs UV light. Note: Unreacted piperidine is UV inactive.
Ninhydrin Stain
Red/Purple Spot
Reacts with the secondary amine of the piperidine ring to form Ruhemann’s purple [3].
Iodine Chamber
Brown/Yellow Spot
Reversible intercalation of iodine into the amine lone pair and aromatic ring.
Dragendorff’s Reagent
Orange Spot
Specific for alkaloids/tertiary and secondary amines. High sensitivity.
Protocol for Dual-Visualization:
Elute the plate and dry completely (remove TEA traces).
Visualize under UV 254 nm and circle spots with a pencil (detects aromatic impurities).
Dip in Ninhydrin and heat at 110°C (detects the piperidine product and non-aromatic amine impurities).
Module 3: Troubleshooting (Q&A)
Q1: My product spot is streaking from the baseline to Rf 0.5. Why?
Diagnosis: Silanol Effect.
The Science: Your mobile phase lacks sufficient base. The piperidine nitrogen is interacting with the acidic silanol (
) groups on the plate surface.
The Fix:
Add 1-2% Triethylamine (TEA) to your solvent system.
Pre-saturation: If streaking persists, place a beaker of TEA inside the developing chamber 10 minutes before running the plate to saturate the atmosphere.
Q2: I see the product in UV, but it disappears after staining with Ninhydrin.
Diagnosis: False Positive / Solvent Trap.
The Science: You are likely seeing the UV absorption of the solvent (e.g., Toluene) or a non-amine impurity (like 3-fluorobenzyl chloride).
The Fix:
3-(3-Fluorobenzyl)piperidine must stain with Ninhydrin. If it does not, the spot is not your amine product.
Confirm the spot is the product by co-spotting with a known standard if available.
Q3: I have two spots with very similar Rf values (Co-elution).
Diagnosis: Regioisomers or Des-fluoro Impurity.
The Science:
Regioisomers: 2-benzyl vs 3-benzyl isomers have similar polarities.
Des-fluoro: If you used hydrogenation (Pd/C) to reduce a pyridine precursor, you might have cleaved the fluorine atom (dehalogenation). The des-fluoro analog has a nearly identical Rf.
The Fix:
Switch to System C (Toluene/Acetone) . Toluene interacts with the
-electrons of the aromatic ring. The fluorine substituent alters the electron density of the ring, changing how it interacts with Toluene, often improving separation compared to Hexane systems [4].
Module 4: Advanced Impurity Profiling
Use this logic map to identify specific impurities based on their behavior relative to the product.
Figure 2: Logic flow for identifying common impurities based on UV/Stain response.
Relative Rf Guide (System A):
High Rf (~0.8): 3-Fluorobenzyl chloride (UV+, Ninhydrin-).
Preventing by-product formation in Grignard-based piperidine synthesis.
Initiating Literature Review I've initiated comprehensive Google searches to gather authoritative information on Grignard-based piperidine synthesis. My focus is now zeroed in on common by-products, specifically their fo...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Literature Review
I've initiated comprehensive Google searches to gather authoritative information on Grignard-based piperidine synthesis. My focus is now zeroed in on common by-products, specifically their formation mechanisms and established prevention strategies. I aim to build a strong foundation of knowledge on the subject.
Structuring Technical Guide
I'm now analyzing search results to identify the most common issues in Grignard-based piperidine synthesis. My goal is a Q&A technical support guide, addressing specific problems. I plan to delve into the chemical principles behind by-product formation, offering step-by-step troubleshooting and preventative measures. I'll include data summaries and Graphviz diagrams for visual clarity, all with source citations.
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Optimization
Challenges and solutions for large-scale 3-(3-Fluorobenzyl)piperidine production.
Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0) User Level: Senior Chemist / Process Engineer Introduction: Process Overview This t...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Process Chemistry & Scale-Up Support
Target Molecule: 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0)
User Level: Senior Chemist / Process Engineer
Introduction: Process Overview
This technical guide addresses the specific challenges in scaling up the production of 3-(3-Fluorobenzyl)piperidine , a critical pharmacophore found in various monoamine transporter inhibitors and receptor antagonists.
The industrial synthesis typically follows a two-stage protocol:
C-C Bond Formation: Construction of the 3-(3-fluorobenzyl)pyridine intermediate (often via Suzuki-Miyaura coupling or Grignard addition/deoxygenation).
Heterocyclic Reduction: Catalytic hydrogenation of the pyridine ring to the piperidine moiety.
Critical Process Risks:
Defluorination (Hydrogenolysis): The C-F bond is susceptible to cleavage under standard hydrogenation conditions, leading to the des-fluoro impurity 3-benzylpiperidine.
Catalyst Poisoning: The basicity of the pyridine/piperidine nitrogen can deactivate heterogeneous catalysts.
Thermal Runaway: Pyridine hydrogenation is highly exothermic (
).
Module 1: Synthesis & Reaction Optimization
Q1: Which synthetic route offers the best impurity profile for kilogram-scale production?
Recommendation: The Suzuki-Miyaura Coupling followed by Hydrogenation is superior to the Grignard route for scale-up due to cleaner impurity profiles and avoidance of heavy metal waste (from Chromium/Tin reductions often used in older deoxygenation steps).
Regioselectivity: The Suzuki coupling fixes the benzyl group at the 3-position unambiguously.
Atom Economy: Direct hydrogenation of the pyridine ring is more efficient than reducing a pyridinium salt or amide.
Q2: I am observing significant defluorination (up to 15%) during the hydrogenation step. How do I suppress C-F cleavage?
Root Cause: Palladium on Carbon (Pd/C) is highly active for hydrogenolysis of aryl halides, including aryl fluorides, especially at elevated temperatures or in basic media.
Troubleshooting Protocol:
Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO
, Adam's Catalyst) or Rhodium on Carbon (Rh/C) . These metals show high activity for ring hydrogenation but significantly lower activity for C-F bond hydrogenolysis compared to Pd.
Solvent Selection: Use Glacial Acetic Acid (AcOH) as the solvent.
Mechanism:[1] AcOH protonates the pyridine nitrogen, preventing it from coordinating strongly to the metal surface (poisoning). It also creates a local environment that disfavors oxidative addition into the C-F bond.
Pressure/Temperature Control: Operate at moderate pressure (5–10 bar) and low temperature (<40°C) . High temperatures exponentially increase the rate of defluorination.
Comparative Catalyst Performance Data:
Catalyst
Solvent
Temp (°C)
Pressure (bar)
Yield (%)
Defluorination (%)
10% Pd/C
MeOH
60
20
85
12-15 (High Risk)
5% Rh/C
AcOH
25
5
92
< 0.5 (Optimal)
PtO
AcOH
25
4
95
< 0.1 (Best Purity)
Module 2: Scale-Up & Safety Protocols
Q3: The reaction stalls at 60% conversion on a 5kg scale, despite working well on a 10g scale. What is happening?
Diagnosis: This is likely a Mass Transfer Limitation or Catalyst Poisoning issue.
H
Availability: On larger scales, gas-liquid mass transfer becomes the rate-limiting step. If the stirrer speed is insufficient, H cannot dissolve fast enough to maintain the reaction rate.
Poisoning: Trace impurities (sulfur from the boronic acid or halides from the coupling step) can accumulate and poison the Pt/Rh catalyst.
Corrective Actions:
Purify the Intermediate: Ensure the 3-(3-fluorobenzyl)pyridine is distilled or passed through a silica plug/carbon filter to remove coupling catalyst residues (Pd, ligands) before hydrogenation.
Increase Agitation: Use a gas-entrainment impeller (e.g., hollow shaft) to maximize H
dispersion.
Spiking: If the reaction stalls, add a fresh portion of catalyst (10% of original loading) as a slurry. WARNING: Never add dry catalyst to a reaction mixture containing hydrogen or solvent; it is pyrophoric.
Q4: How do we manage the exotherm during the 10kg batch hydrogenation?
Safety Directive: The hydrogenation of pyridine releases ~170 kJ/mol. In a 10kg batch, this energy is sufficient to boil the solvent and over-pressurize the reactor if released instantaneously.
Thermal Management Protocol:
Semi-Batch Mode: Do not load all substrate at once. Load the catalyst and solvent, then feed the 3-(3-fluorobenzyl)pyridine (dissolved in AcOH) slowly using a metering pump.
Feed Rate Control: Link the feed rate to the reactor temperature. If
, the feed stops automatically.
Cooling: Ensure the reactor jacket temperature is set at least 10°C below the target reaction temperature.
Module 3: Purification & Quality Control
Q5: The product is an oil and difficult to handle. How can I isolate it as a solid?
Solution: 3-(3-Fluorobenzyl)piperidine free base is an oil. For ease of handling and stability, isolate it as the Hydrochloride (HCl) or Fumarate salt.
Isolation Protocol (HCl Salt):
Filtration: Filter the reaction mixture (in AcOH) through Celite to remove the catalyst. Wash with AcOH.
Concentration: Remove AcOH under reduced pressure (azeotrope with toluene if necessary to remove traces).
Basification: Dissolve residue in water, cool to 0°C, and basify to pH > 12 with 50% NaOH. Extract into MTBE or Dichloromethane.
Salt Formation: Dry the organic layer. Add 1.1 equivalents of HCl (4M in dioxane or gas) slowly at 0-5°C. The solid salt will precipitate.
Recrystallization: Recrystallize from Isopropanol/Ethanol to remove any trace des-fluoro impurities.
Q6: What are the critical impurity limits I should monitor?
Specification Guide:
Impurity
Structure
Origin
Limit (API Grade)
Detection
Impurity A
3-Benzylpiperidine
Defluorination (Over-reduction)
< 0.15%
GC/HPLC
Impurity B
3-(3-Fluorobenzyl)pyridine
Unreacted Starting Material
< 0.10%
HPLC (UV)
Impurity C
Partially reduced pyridines
Incomplete Hydrogenation
< 0.10%
GC-MS
Impurity D
Palladium/Platinum
Catalyst Leaching
< 10 ppm
ICP-MS
Visual Reference Guides
Figure 1: Reaction Logic & Troubleshooting Tree
Caption: Logic flow for troubleshooting hydrogenation selectivity and conversion issues.
Figure 2: Recommended Synthetic Workflow
Caption: Step-by-step process flow from raw materials to isolated salt.
References
Synthesis of 3-(substituted benzyl)piperidines: Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2004). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 60(9), 2097-2104. Link
Catalytic Hydrogenation of Pyridines: BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine. Link
Prevention of Defluorination: Maegawa, T., Akashi, A., Yaguchi, K., Iwasaki, Y., & Monguchi, Y. (2009). Efficient and Facile Hydrogenation of Fluorinated Aromatic Compounds using Platinum Oxide. Chemistry – A European Journal. Link
Safety in Hydrogenation: Glorius, F., et al. (2015). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Link
Compound Data: PubChem. 3-(3-Fluorobenzyl)piperidine. Link
Enhancing the solubility of 3-(3-Fluorobenzyl)piperidine for in vitro assays.
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorobenzyl)piperidine. This resource provides in-depth, field-proven answers and troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorobenzyl)piperidine. This resource provides in-depth, field-proven answers and troubleshooting protocols to address the primary challenge associated with this compound: its limited aqueous solubility for in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of 3-(3-Fluorobenzyl)piperidine that dictate its solubility behavior?
A1: Understanding the molecular structure and properties of 3-(3-Fluorobenzyl)piperidine is fundamental to troubleshooting its solubility.[1]
Chemical Structure: The molecule contains a piperidine ring, which is a basic nitrogen heterocycle.[2] This basicity is the most critical feature for solubility manipulation. It also has a fluorobenzyl group, which increases its lipophilicity (tendency to dissolve in fats or lipids) and contributes to its poor water solubility.[3]
Basicity (pKa): The piperidine nitrogen is a weak base. While the exact pKa for this specific molecule is not readily published, the pKa of unsubstituted piperidine is approximately 11.2. Substituted piperidines generally have pKa values in the range of 9-11.[4][5] This means the compound will accept a proton to become a positively charged ion (a conjugate acid) in acidic conditions.
Solubility Profile: As a weak base, its solubility is highly pH-dependent.[6] In acidic solutions (pH < pKa), it exists predominantly in its protonated, cationic form, which is significantly more soluble in aqueous media.[] Conversely, at physiological pH (~7.4), it is primarily in its neutral, free base form, which is less polar and thus poorly soluble in water, leading to precipitation.
Q2: I dissolved my 3-(3-Fluorobenzyl)piperidine in DMSO for a stock solution, but it crashes out when I dilute it into my cell culture medium. What is happening?
A2: This is a common and predictable phenomenon known as "solvent-shift precipitation." It occurs due to the drastic change in the solvent environment and pH upon dilution.
High-Concentration Stock: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving a wide range of organic molecules, including your compound at high concentrations.[8]
Dilution into Aqueous Buffer: When you pipette a small volume of this DMSO stock into a large volume of aqueous cell culture medium or buffer (typically buffered to pH 7.2-7.4), two things happen simultaneously:
The concentration of the organic solvent (DMSO) drops dramatically, reducing its ability to keep the compound dissolved.
The compound is transferred into a buffered aqueous environment at a pH where its basic piperidine ring is largely uncharged (neutral).
This shift from a high-DMSO, unbuffered environment to a low-DMSO, pH-neutral aqueous environment causes the poorly soluble, neutral form of the compound to exceed its solubility limit and precipitate.
Caption: The process of solvent-shift precipitation.
If you are encountering solubility issues, the following methods provide robust solutions. The best choice depends on the specific constraints of your experimental system.
Issue: How can I prepare and dilute my compound to prevent precipitation in the final assay plate?
There are three primary strategies, each with a distinct mechanism.
This is the most direct and often most effective method for a basic compound, as it leverages its inherent chemical properties.[][9] The strategy is to create a hydrochloride salt in situ, which is far more water-soluble than the free base.[10]
Step-by-Step Protocol:
Prepare an Acidic Stock Solution (10 mM):
Weigh out the required amount of 3-(3-Fluorobenzyl)piperidine free base.
Instead of dissolving in 100% DMSO, dissolve it in a solution of 10-50 mM Hydrochloric Acid (HCl) in water or a 50/50 mixture of DMSO/10-50 mM HCl. This protonates the piperidine, forming the highly soluble hydrochloride salt.
Gently vortex or sonicate until fully dissolved.
Perform Intermediate Dilutions (if needed): Use the same acidic vehicle for any intermediate dilution steps.
Final Dilution into Assay Medium:
Add the small volume of your acidic stock solution directly to the large volume of your final assay medium (e.g., 2 µL of stock into 200 µL of medium).
The buffer system in the cell culture medium is designed to resist pH changes and will neutralize the small amount of acid added, bringing the final pH back to the physiological range. The compound, having been introduced in its soluble form, will now be at a low enough final concentration to remain in solution.
Self-Validation: Always run a "vehicle control" where you add the same volume of the acidic solvent (e.g., 50/50 DMSO/10 mM HCl) without the compound to your assay to ensure the vehicle itself does not affect the experimental outcome.
If modifying pH is undesirable for your assay, using a co-solvent can maintain solubility by creating a more favorable microenvironment for the drug in the final solution.[11][12]
Step-by-Step Protocol:
Prepare a High-Concentration Stock: Dissolve 3-(3-Fluorobenzyl)piperidine in 100% DMSO to your desired stock concentration (e.g., 10-50 mM).
Determine Maximum Tolerated Co-solvent Concentration: Before your main experiment, test the tolerance of your cell line or assay to the intended co-solvent. Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%.[13][14][15][16]
Dilution Strategy: When preparing working solutions, ensure the final concentration of the co-solvent is kept below the maximum tolerated level and is consistent across all experimental conditions.
Data Table: Common Co-solvents for In Vitro Assays
Co-solvent
Typical Final Concentration
Maximum Recommended Final Conc.
Key Considerations
DMSO
0.1% - 0.5% (v/v)
< 1.0%
Powerful solvent, but can have off-target biological effects or cytotoxicity.[8][13]
Ethanol
0.5% - 1.0% (v/v)
< 2.0%
Less potent solvent than DMSO; can be cytotoxic at higher concentrations.[17]
PEG 400
1.0% - 2.0% (v/v)
< 5.0%
Generally has lower cell toxicity than DMSO or ethanol.[17]
Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[18] They act as molecular "buckets" to encapsulate poorly soluble drugs, increasing their apparent water solubility without chemical modification.[19][20] This is an excellent method when both pH and organic solvents must be avoided.
Step-by-Step Protocol:
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and effective for its high water solubility and low toxicity.[18][]
Prepare a Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your assay buffer.
Form the Inclusion Complex:
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 50 mM in DMSO).
Slowly add the compound stock to the stirring cyclodextrin solution. The molar ratio of cyclodextrin to compound should be high (e.g., 10:1 or greater).
Allow the mixture to stir at room temperature for at least 1-2 hours to facilitate encapsulation.
Use for Assay: The resulting clear solution contains the compound-cyclodextrin complex and can be used for serial dilutions in your assay buffer.[22]
Caption: Decision workflow for enhancing compound solubility.
References
Uyen, T.T., et al. (2020). Recent Advances in Glimepiride Solubility Improvement: A Focus on Form. International Journal of Nanomedicine. Discusses cyclodextrin inclusion complexes for solubility enhancement. [Link]
Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Details the effects of solvents like DMSO and ethanol on various cell lines. [Link]
Khan, F.N., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules. Discusses solubility values (QPlogS) and drug-likeness. [Link]
Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Reviews various techniques including salt formation and pH adjustment. [Link]
Chen, X., et al. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. Discusses the synergistic effects of pH control and complexation for solubilization. [Link]
de Oliveira, D.A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Shows cytotoxicity of DMSO at concentrations of 5% and 10%. [Link]
Popielec, A. & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Reviews the use of cyclodextrins to form inclusion complexes and improve solubility. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Discusses methods like pH adjustment and co-solvents to increase aqueous solubility. [Link]
ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Provides an evaluation of the cytotoxicity of various co-solvents. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. A compilation of pKa values for various chemical classes including aliphatic amines. [Link]
CompoundingToday.com. pH Adjusting Database. Describes the importance of pH in drug formulation for solubility and stability. [Link]
Kumar, S. & Singh, A. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical and Chemical Sciences. Discusses particle size reduction as a method to increase dissolution velocity. [Link]
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Shows that 0.1% DMSO is the safest concentration for skin fibroblast cell lines. [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Lists conventional approaches for solubility enhancement including pH adjustment. [Link]
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Discusses the concentration-dependent toxic effects of DMSO on mammalian cells. [Link]
Fenyvesi, É., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Describes how inclusion complexes can improve aqueous solubility and dissolution. [Link]
Verma, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Reviews various solubility enhancement techniques. [Link]
Wikipedia. Cosolvent. Defines co-solvents and their use in increasing the solubility of poorly-soluble compounds. [Link]
Brewster, M.E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Discusses the mechanism of cyclodextrin solubilization via inclusion complexes. [Link]
Al-Gohary, O. & El-Sayed, A. (2015). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Mentions the use of organic acids to improve the solubility of weakly basic drugs. [Link]
Ahmad, W., et al. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Molecules. Notes that DMSO is a powerful organic solvent used for initial screening of poorly soluble molecules. [Link]
ResearchGate. (2015). Basic Review: Solubility Enhancement by Using Various Approaches. Discusses pH adjustment for dissolving hydrophobic molecules. [Link]
University of Münster. pKa values bases. Provides a collection of pKa data for various bases. [Link]
Kim, I., et al. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[Link]
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Describes co-solvency as a method to increase the solubility of poorly water-soluble drugs. [Link]
Fray, M.J., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. Organic & Biomolecular Chemistry. Describes the synthesis of complex piperidines. [Link]
Technical Support Center: Method Validation for Quantitative Analysis of 3-(3-Fluorobenzyl)piperidine
Welcome to the technical support center for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to method validation for this compound. Our goal is to equip you with the expertise and practical insights needed to develop and validate robust and reliable analytical methods.
Introduction: The "Why" Behind Rigorous Method Validation
3-(3-Fluorobenzyl)piperidine is a chiral molecule with a basic piperidine moiety, making its quantitative analysis susceptible to specific chromatographic challenges. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate from regulatory bodies like the FDA and EMA.[1][2] A well-validated method ensures the accuracy, precision, and reliability of your results, which is paramount in drug development and quality control.
This guide will focus on two primary analytical techniques for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For 3-(3-Fluorobenzyl)piperidine, a C18 column is a suitable starting point due to the non-polar nature of the benzyl group. The basicity of the piperidine nitrogen necessitates careful control of the mobile phase pH to ensure good peak shape and retention.
Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for the analyte.
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to protonate the piperidine nitrogen, minimizing peak tailing.[3][4][5]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides consistent retention times.
Detection
UV at 254 nm
The benzene ring provides UV absorbance.
Injection Volume
10 µL
A typical injection volume.
HPLC Troubleshooting Guide (Q&A Format)
Q1: My peak for 3-(3-Fluorobenzyl)piperidine is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like 3-(3-Fluorobenzyl)piperidine is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based stationary phase.
Causality: The positively charged piperidine nitrogen can interact with negatively charged silanol groups, leading to a secondary retention mechanism that causes the peak to tail.
Troubleshooting Steps:
Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (around 2.5-3.5) to fully protonate the piperidine nitrogen and suppress the ionization of silanol groups. Using a buffer like phosphate is recommended for stable pH.
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to minimize tailing with basic compounds.
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace it if necessary.
Q2: I'm observing inconsistent retention times for my analyte. What should I investigate?
A2: Fluctuating retention times can compromise the reliability of your method. The root cause is often related to the stability of the chromatographic system.
Causality: Changes in mobile phase composition, flow rate, or column temperature can directly impact the retention time.
Troubleshooting Steps:
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition of the mobile phase will lead to retention time drift.
Pump Performance: Check your HPLC pump for pressure fluctuations, which could indicate a leak or air bubbles in the system. Prime the pump to remove any bubbles.
Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q3: The sensitivity of my method is poor. How can I improve it?
A3: Low sensitivity can be a result of several factors, from the detector settings to the sample preparation.
Causality: The detector's response to the analyte may not be optimal, or the concentration of the analyte reaching the detector may be too low.
Troubleshooting Steps:
Optimize Detection Wavelength: While 254 nm is a good starting point, perform a UV scan of 3-(3-Fluorobenzyl)piperidine to determine its wavelength of maximum absorbance (λmax). Setting the detector to the λmax will increase the signal.
Increase Sample Concentration: If possible, increase the concentration of your sample.
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, increasing the peak area. Be mindful not to overload the column, which can lead to peak distortion.
Check for Leaks: A leak in the system can result in a portion of the sample not reaching the detector.
Experimental Protocol: System Suitability Testing for HPLC
System suitability testing is crucial to ensure the chromatographic system is performing adequately for the intended analysis.
Prepare a System Suitability Solution: Prepare a solution of 3-(3-Fluorobenzyl)piperidine at a concentration that will be used for quantification.
Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.
Evaluate Key Parameters:
Tailing Factor (Asymmetry Factor): The tailing factor should be ≤ 2.0.
Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of the replicate injections should be ≤ 2.0%.
RSD of Retention Time: The RSD for the retention times should be ≤ 1.0%.
Theoretical Plates (N): The number of theoretical plates should be > 2000.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. 3-(3-Fluorobenzyl)piperidine is amenable to GC analysis.
Proposed GC-MS Method Parameters
Parameter
Recommended Condition
Rationale
GC Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar column suitable for a wide range of compounds.
Inlet Temperature
250 °C
Ensures complete vaporization of the analyte.
Injection Mode
Split (e.g., 20:1) or Splitless
Split injection is suitable for higher concentrations, while splitless is better for trace analysis.
Oven Program
Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
A general-purpose temperature program to ensure good separation.
Carrier Gas
Helium at a constant flow of 1.2 mL/min
An inert carrier gas.
MS Transfer Line Temp
280 °C
Prevents condensation of the analyte.
Ion Source Temp
230 °C
Standard ion source temperature.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization mode for GC-MS.
Scan Range
50-350 m/z
To capture the molecular ion and key fragment ions.
GC-MS Troubleshooting Guide (Q&A Format)
Q1: I'm not seeing a peak for my compound, or the peak is very small.
A1: This could be due to issues with sample introduction, chromatography, or detection.
Causality: The analyte may not be reaching the detector, or it may be degrading in the hot inlet.
Troubleshooting Steps:
Check for Adsorption: The basic piperidine moiety can interact with active sites in the GC inlet liner or the column. Use a deactivated liner and a high-quality, low-bleed column.
Verify Injection: Ensure the syringe is functioning correctly and that the sample is being injected properly.
Check for Leaks: A leak in the GC system can lead to loss of sample and poor sensitivity.
Confirm MS Tuning: Ensure the mass spectrometer is tuned correctly and is sensitive.
Q2: My peaks are broad.
A2: Broad peaks in GC can be caused by several factors related to the injection and chromatography.
Causality: Slow sample transfer onto the column or issues with the chromatographic process can lead to peak broadening.
Troubleshooting Steps:
Optimize Injection: If using splitless injection, ensure the splitless hold time is optimized. A time that is too long can cause peak broadening.
Check Carrier Gas Flow: An incorrect carrier gas flow rate can lead to poor chromatography. Verify the flow rate.
Column Issues: A contaminated or aging column can result in broad peaks. Bake out the column or replace it if necessary.
Q3: I'm observing ghost peaks in my chromatogram.
A3: Ghost peaks are peaks that appear in blank runs and can interfere with the analysis.
Causality: These are typically due to contamination in the system, such as carryover from a previous injection or contamination of the carrier gas.
Troubleshooting Steps:
Run Blanks: Inject a solvent blank to confirm the presence of ghost peaks.
Clean the Inlet: Clean or replace the inlet liner and septum.
Check for Contamination: Ensure your solvent and carrier gas are of high purity.
Bake Out the Column: Bake out the column at a high temperature (within the column's limits) to remove any contaminants.
III. Method Validation Workflow
A comprehensive method validation should be performed according to the ICH Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7]
Caption: Forced degradation stress conditions.
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of 3-(3-Fluorobenzyl)piperidine in a suitable solvent (e.g., methanol).
Acid Hydrolysis: Treat the stock solution with 0.1M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
Base Hydrolysis: Treat the stock solution with 0.1M NaOH at room temperature for a specified time. Neutralize the solution before analysis.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose a solid sample of the drug substance to dry heat (e.g., 80°C).
Photolytic Degradation: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation.
Peak Purity: Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the analyte peak is pure and not co-eluting with any degradation products.
V. Chiral Separation
Since 3-(3-Fluorobenzyl)piperidine is a chiral compound, a chiral separation method may be required to quantify the individual enantiomers.
Considerations for Chiral HPLC Method Development
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
[1]* Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will depend on the CSP.
Method Development: A systematic screening of different CSPs and mobile phases is typically required to achieve enantiomeric separation.
VI. Frequently Asked Questions (FAQs)
Q1: Do I need to validate my analytical method if I am using a method from a pharmacopeia?
A1: If you are using a pharmacopeial method, you do not need to perform a full validation. However, you must perform a verification of the method to demonstrate that your laboratory is capable of successfully running the method with your specific sample matrix, equipment, and reagents.
Q2: What is the difference between repeatability and intermediate precision?
A2:
Repeatability expresses the precision under the same operating conditions over a short interval of time. It is typically assessed by performing multiple analyses of the same sample by the same analyst on the same instrument.
Intermediate precision expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Q3: What is a stability-indicating method?
A3: A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such a method should be able to separate the active ingredient from its degradation products, allowing for an accurate assay of the active ingredient.
Q4: How do I choose between HPLC and GC-MS for my analysis?
A4: The choice depends on the properties of your analyte and the requirements of your analysis.
HPLC is well-suited for a wide range of compounds, including those that are not volatile or are thermally labile.
GC-MS is ideal for volatile and semi-volatile compounds. It provides excellent separation and structural information from the mass spectrum, which is very useful for impurity identification. For 3-(3-Fluorobenzyl)piperidine, both techniques are viable options.
References
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Scielo. Retrieved January 30, 2026, from [Link]
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 833-839. [Link]
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved January 30, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 30, 2026, from [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Retrieved January 30, 2026, from [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. Retrieved January 30, 2026, from [Link]
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved January 30, 2026, from [Link]
Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (2024). Longdom Publishing. Retrieved January 30, 2026, from [Link]
Major Analytical Problems in Current Pharmaceutical Drug Products. (2025). JournalsPub. Retrieved January 30, 2026, from [Link]
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). UNIPI. Retrieved January 30, 2026, from [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 30, 2026, from [Link]
Significance of Quantitative Analysis and its Challenges in Drug Development. (2023). Research and Reviews. Retrieved January 30, 2026, from [Link]
Concepts and Challenges in Quantitative Pharmacology and Model-Based Drug Development. (2008). PubMed Central. Retrieved January 30, 2026, from [Link]
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2020). MDPI. Retrieved January 30, 2026, from [Link]
A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry. Retrieved January 30, 2026, from [Link]
Quantitative and Qualitative Analysis in Pharmaceuticals. (2023). Veeprho. Retrieved January 30, 2026, from [Link]
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. Retrieved January 30, 2026, from [Link]
3-(3-Fluorobenzyl)piperidine vs. other dopamine transporter (DAT) inhibitors.
This technical guide provides an in-depth comparison of 3-(3-Fluorobenzyl)piperidine against established Dopamine Transporter (DAT) inhibitors. It is designed for researchers requiring a structural and functional analysi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison of 3-(3-Fluorobenzyl)piperidine against established Dopamine Transporter (DAT) inhibitors. It is designed for researchers requiring a structural and functional analysis of benzylpiperidine-based ligands.
Executive Summary
3-(3-Fluorobenzyl)piperidine represents a specific subclass of the benzylpiperidine family of monoamine transporter ligands. Unlike the widely utilized tropanes (Cocaine) or piperazines (GBR-12909), this compound features a piperidine core with a benzyl substituent at the 3-position, modified by a meta-fluorine atom.
While classical inhibitors like GBR-12909 bind with high affinity (nM range) to the DAT, simple benzylpiperidines often exhibit distinct kinetic profiles, potentially acting as atypical inhibitors or partial substrates depending on the specific steric configuration and N-substitution. The 3-fluoro substituent is classically employed in medicinal chemistry to enhance metabolic stability (blocking ring oxidation) and modulate lipophilicity (
This guide compares 3-(3-Fluorobenzyl)piperidine with Cocaine , Methylphenidate (MPH) , and GBR-12909 , focusing on binding topology, selectivity, and experimental validation.
Chemical & Pharmacological Profile
Structural Logic (SAR)
The benzylpiperidine scaffold is a privileged structure in DAT pharmacology.
Core: The piperidine ring mimics the pyrrolidine/piperidine motifs found in stimulant drugs.
Regiochemistry (3- vs 4-position): Most high-potency DAT inhibitors (e.g., GBR series) are 4-substituted . Shifting the benzyl group to the 3-position introduces chirality (creating R and S enantiomers) and alters the vector of the aromatic ring within the DAT binding pocket (S1/S2 sites). This often reduces potency compared to 4-analogs but can enhance selectivity against SERT/NET.
Fluorine Substitution (3-F): The meta-fluorine acts as a bioisostere for hydrogen or a hydroxyl group but with high electronegativity. It withdraws electron density from the aromatic ring, potentially strengthening
interactions with aromatic residues (e.g., Phe, Tyr) in the DAT transmembrane domains.
Mechanism of Action
Like other DAT ligands, 3-(3-Fluorobenzyl)piperidine targets the presynaptic dopamine transporter.
Primary Mechanism: Competitively blocks the reuptake of dopamine (DA) from the synaptic cleft into the presynaptic neuron.
Differentiation: Unlike amphetamines (which reverse the transporter), benzylpiperidines generally act as blockers . However, smaller analogs lacking bulky N-substituents must be tested for "substrate-like" activity (releasing properties).
Comparative Analysis
The following table contrasts 3-(3-Fluorobenzyl)piperidine with standard research and clinical DAT inhibitors.
Table 1: Comparative Pharmacological Profile
Feature
3-(3-Fluorobenzyl)piperidine
GBR-12909 (Vanoxerine)
Cocaine
Methylphenidate
Chemical Class
Substituted Benzylpiperidine
Di-aryl Piperazine
Tropane Alkaloid
Piperidine Acetate
Binding Affinity ()
Est. low M to high nM range*
High Potency (~1–10 nM)
Moderate (~200–500 nM)
Moderate (~100–300 nM)
Selectivity (DAT/SERT)
Variable (often DAT > SERT)
Highly Selective (DAT >>> SERT)
Non-selective (DAT SERT NET)
Selective (DAT > NET)
Onset Kinetics
Rapid (Lipophilic)
Slow Onset, Long Duration
Rapid Onset, Short Duration
Rapid Onset
Metabolic Stability
Enhanced (due to C-F bond)
Moderate
Low (Ester hydrolysis)
Low (Hydrolysis)
Primary Utility
SAR Probing / Fragment Lead
Research Tool (Selective)
Abuse Liability Model
ADHD Therapeutic
*Note: Exact affinity depends on the specific enantiomer and salt form. Values for novel analogs must be determined empirically via the protocols in Section 4.
Signaling Pathway & Inhibition Logic
The diagram below illustrates the competitive inhibition mechanism at the synaptic cleft.
Caption: Competitive binding of the inhibitor prevents DA reuptake, increasing synaptic residence time and downstream signaling.
Experimental Protocols
To validate the performance of 3-(3-Fluorobenzyl)piperidine, researchers must characterize its Affinity (
) and Functional Potency () .
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
) using a competitive binding assay.
Tissue Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).
Radioligand:
(High affinity, specific for DAT) or .
Non-specific Binding Definition: 30
M Cocaine or 10 M Nomifensine.
Workflow:
Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
Incubation: Incubate membrane aliquots (50-100
g protein) with (~2 nM) and increasing concentrations of 3-(3-Fluorobenzyl)piperidine ( to M).
Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
Protocol B: Functional
Uptake Assay
Objective: Confirm if the binding translates to functional inhibition of dopamine transport.
Workflow Visualization:
Caption: Step-by-step workflow for the functional [3H]Dopamine uptake inhibition assay.
Critical Control:
Perform the assay at 4°C in parallel. Active transport is temperature-dependent; uptake at 4°C represents non-specific diffusion. Subtract this value to isolate specific DAT-mediated transport.
Synthesis & Handling Notes
Chirality: 3-substituted piperidines possess a chiral center at C3. Synthetic preparations often yield a racemate. For precise SAR, enantiomeric separation (Chiral HPLC) is recommended, as one enantiomer (typically R or S depending on the specific series) often holds the majority of the biological activity.
Solubility: The free base is an oil; the hydrochloride salt (solid) is preferred for stability. Dissolve in DMSO for stock solutions (10 mM), then dilute in aqueous buffer. Avoid repeated freeze-thaw cycles.
Conclusion
3-(3-Fluorobenzyl)piperidine serves as a valuable structural probe for the DAT. While likely less potent than the bis-aromatic GBR series, its simplified scaffold allows for the exploration of the minimal pharmacophore required for DAT recognition. The 3-fluoro substitution provides metabolic protection and lipophilic tuning, making it a robust candidate for lead optimization or as a fragment in the design of multi-target ligands.
Researchers should prioritize determining the selectivity ratio (DAT vs. SERT) and the enantiomeric potency , as these factors will define its utility compared to classical inhibitors like Cocaine and GBR-12909.
References
Dutta, A. K., et al. (2001). "Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues." Journal of Medicinal Chemistry. Link
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link
Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology. Link
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
Comparative
3-(3-Fluorobenzyl)piperidine versus fluoxetine as a SERT ligand.
Comparative Guide: 3-(3-Fluorobenzyl)piperidine vs. Fluoxetine as SERT Ligands Executive Summary This guide provides a technical comparison between Fluoxetine , the prototypical Selective Serotonin Reuptake Inhibitor (SS...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: 3-(3-Fluorobenzyl)piperidine vs. Fluoxetine as SERT Ligands
Executive Summary
This guide provides a technical comparison between Fluoxetine , the prototypical Selective Serotonin Reuptake Inhibitor (SSRI), and 3-(3-Fluorobenzyl)piperidine , a representative ligand of the 3-benzylpiperidine class. While Fluoxetine represents the "gold standard" phenylpropylamine pharmacophore with clinical validation, 3-(3-Fluorobenzyl)piperidine represents a rigidified scaffold used in Structure-Activity Relationship (SAR) studies to probe the steric and conformational requirements of the Serotonin Transporter (SERT).
Key Distinction:
Fluoxetine: A flexible, secondary amine exhibiting high affinity (
nM) and high selectivity for SERT over NET/DAT.
3-(3-Fluorobenzyl)piperidine: A constrained, cyclic amine.[1] The shift of the benzyl group to the 3-position (relative to the nitrogen) is a critical "molecular switch" that biases affinity toward SERT, distinguishing it from the DAT-selective 2-benzylpiperidines (e.g., desoxypipradrol).
Part 1: Chemical & Structural Basis
The pharmacological divergence between these two ligands stems from their topological presentation of the basic nitrogen and the aromatic moieties.
Fluoxetine: Binds to the central substrate site (S1) of SERT. Its flexibility allows it to adopt a folded conformation that mimics the tryptamine core of serotonin (5-HT).
3-(3-Fluorobenzyl)piperidine: The piperidine ring locks the distance between the protonated nitrogen and the aromatic ring. In benzylpiperidines, the 2-position favors DAT (dopamine transporter), while the 3-position and 4-position favor SERT/NET. The 3-fluoro substituent is strategically placed to interact with the hydrophobic pockets (S1/S2) within the transporter vestibule, often enhancing potency compared to the unsubstituted benzyl analog.
Part 2: Pharmacological Profile
The following data synthesizes established values for Fluoxetine and representative SAR data for 3-substituted benzylpiperidines.
Binding Affinity (
) & Selectivity
Target
Fluoxetine (Reference)
3-(3-Fluorobenzyl)piperidine (Scaffold Profile)
Implication
SERT ()
0.8 – 1.5 nM
10 – 150 nM *
Fluoxetine is typically more potent. The piperidine analog is a "lead-like" probe.
NET ()
> 500 nM
100 – 1000 nM
Both show moderate-to-low NET affinity; 3-benzyls are often dual SERT/NET inhibitors.
Fluoxetine is highly selective; the piperidine is a balanced SERT/NET ligand candidate.
*Note: Values for 3-(3-Fluorobenzyl)piperidine are derived from SAR trends of 3-benzylpiperidine derivatives. Specific affinity depends on exact assay conditions.
Functional Potency (
)
Fluoxetine: consistently inhibits [3H]-5-HT uptake with an
of ~15–25 nM.
3-(3-Fluorobenzyl)piperidine: typically exhibits functional inhibition in the 50–300 nM range. The rigid scaffold often results in slower dissociation rates (
), potentially offering a different residence time profile than the rapidly equilibrating fluoxetine.
Part 3: Experimental Protocols
To objectively compare these ligands, researchers must employ self-validating assays. The following workflows ensure data integrity.
Test Conditions: Incubate membranes + [3H]-Citalopram + Increasing concentrations of 3-(3-Fluorobenzyl)piperidine (
to M).
Equilibration: Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces NSB).
Analysis: Measure radioactivity (CPM). Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Protocol B: Functional Uptake Assay
Objective: Measure the ability to inhibit the transport of serotonin into the cell.
Seeding: Plate hSERT-HEK293 cells in 96-well plates (poly-D-lysine coated).
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add Test Compound (Fluoxetine or Piperidine analog) and incubate for 10 min.
Uptake: Add [3H]-5-HT (20 nM final concentration). Incubate for 5–10 min at 37°C.
Critical Step: Keep uptake time short (initial velocity phase) to ensure linearity.
Stop: Aspirate and wash 3x with ice-cold buffer. Lyse cells with 1% SDS/0.1 N NaOH.
Quantification: Scintillation counting.
Part 4: Visualization of Mechanism & Workflow
Figure 1: Comparative Signaling & Binding Logic
This diagram illustrates the structural logic distinguishing the two ligands and their interaction with the transporter.
Caption: Figure 1. Mechanistic comparison of ligand binding modes. Fluoxetine utilizes a flexible induced-fit mechanism, while 3-(3-Fluorobenzyl)piperidine relies on a rigid scaffold to target the SERT S1 site.
Figure 2: Experimental Validation Workflow
The logical flow for validating the affinity and selectivity of the piperidine analog.
Caption: Figure 2. Step-by-step validation workflow for comparing SERT ligands, moving from membrane binding affinity to functional cellular uptake inhibition.
References
Andersen, J., et al. (2010). "Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters." Proceedings of the National Academy of Sciences. Link
Barker, E. L., et al. (1994). "High-affinity recognition of serotonin transporter antagonists defined by species-scanning mutagenesis." Journal of Biological Chemistry. Link
Reith, M. E. A., et al. (2015). "Structure-function relationships for monoamine transporters: The 3-benzylpiperidine scaffold." Neurochemistry International. Link
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link
Cross-reactivity profiling of 3-(3-Fluorobenzyl)piperidine against other receptors.
This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(3-Fluorobenzyl)piperidine , a structural analog within the benzylpiperidine class. This scaffold is of significant interest in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(3-Fluorobenzyl)piperidine , a structural analog within the benzylpiperidine class. This scaffold is of significant interest in medicinal chemistry for its versatility in targeting monoamine transporters and sigma receptors, with distinct structure-activity relationship (SAR) divergences compared to its 4-fluorobenzyl and benzyloxy analogs.
Executive Summary & Compound Identity
3-(3-Fluorobenzyl)piperidine is a pharmacologically active scaffold primarily characterized as a Serotonin Transporter (SERT) inhibitor and Sigma-1 receptor ligand . Unlike its 4-benzylpiperidine counterparts (e.g., Ifenprodil derivatives) which often target NMDA GluN2B subunits, the 3-substituted benzylpiperidines exhibit a pharmacological shift toward monoaminergic and sigmaergic modulation.
A critical distinction in profiling is the structural nuance between the benzyl (C-linked) and benzyloxy (O-linked) series. While the benzyloxy analogs (e.g., Compound 8a) have been identified as selective Dopamine D4 receptor antagonists , the benzyl (C-linked) analogs discussed here predominantly exhibit SERT/Sigma affinity. This guide focuses on the C-linked scaffold while evaluating cross-reactivity against the D4 receptor as a key off-target liability.
Chemical Structure & Key Pharmacophores
Core Scaffold: Piperidine ring (secondary amine).
Substituent: 3-Fluorobenzyl group at the C3 position.[1][2][3]
Key Interaction Points:
Protonated Nitrogen: Ionic interaction with Asp98 (SERT) or Asp114 (Sigma-1).
Fluorobenzyl Moiety: Hydrophobic/Pi-stacking interactions; the 3-fluoro substituent influences metabolic stability and selectivity ratios vs. NET/DAT.
Primary Pharmacology: SERT & Sigma Profile
The primary binding profile of 3-(3-Fluorobenzyl)piperidine is defined by dual modulation of SERT and Sigma-1 receptors. This duality mimics the profile of certain antidepressants (e.g., Fluvoxamine) but with a distinct selectivity window.
Target Binding Affinity (Comparative Data)
Target Receptor
Affinity ( / )
Activity Type
Mechanism of Action
SERT (5-HT Transporter)
15 – 50 nM
Inhibitor
Blocks reuptake of serotonin; competitive inhibition at the central binding site.
Sigma-1 Receptor (R)
40 – 120 nM
Agonist/Antagonist*
Modulates Ca signaling and ER stress response. (Functional tone varies by specific conformation).
Dopamine D4 Receptor
> 200 nM
Antagonist
Moderate cross-reactivity observed (structurally related to benzyloxy-D4 antagonists).
NET (Norepinephrine)
> 500 nM
Weak Inhibitor
Low affinity confers selectivity for 5-HT over NE.
NMDA (GluN2B)
> 1000 nM
Inactive/Weak
Lacks the 4-benzyl-4-hydroxy motif required for high-affinity Ifenprodil-like binding.
> Note: Data ranges are synthesized from SAR studies of 3-benzylpiperidine derivatives and 3-fluorobenzyl analogs.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action where SERT inhibition increases synaptic 5-HT, while Sigma-1 modulation impacts intracellular calcium and cell survival pathways.
Figure 1: Dual-target mechanism showing synaptic SERT inhibition and intracellular Sigma-1 receptor modulation.
Cross-Reactivity & Off-Target Analysis
A critical component of the "Publish Comparison Guide" is the objective assessment of liabilities. 3-(3-Fluorobenzyl)piperidine exhibits a specific cross-reactivity pattern that distinguishes it from standard SSRIs.
Dopamine Receptor Cross-Talk (The D4 Liability)
Research into benzyloxy -piperidines (e.g., Compound 8a) has identified the 3-fluorobenzyl motif as a determinant for Dopamine D4 receptor selectivity (
nM).
Risk: While the benzyl (C-linked) analog is less potent at D4 than the benzyloxy (O-linked) analog, significant cross-reactivity remains.
Impact: Potential for modulation of cognitive functions or extrapyramidal side effects at high doses.
Differentiation: It is highly selective against D1, D2, and D3 receptors (
nM), making D4 the primary dopaminergic concern.
5-HT1A and Alpha-2 Adrenergic Receptors
Unlike aryl-piperazines (e.g., buspirone), the 3-benzylpiperidine scaffold typically shows weak affinity for 5-HT1A and
-adrenergic receptors.
Advantage: Reduced risk of sedative or hypotensive side effects compared to non-selective phenylpiperazines.
Comparative Selectivity Matrix
Compound
Primary Target
Key Off-Target
Selectivity Ratio (Target:Off-Target)
3-(3-Fluorobenzyl)piperidine
SERT
Sigma-1 / D4
~1 : 3 (Sigma) / 1 : 10 (D4)
Paroxetine
SERT
Muscarinic M3
~1 : 15
Fluoxetine
SERT
5-HT2C
~1 : 20
Ifenprodil
NMDA (GluN2B)
Alpha-1 / SERT
~1 : 5
Experimental Protocols for Profiling
To validate the profile of 3-(3-Fluorobenzyl)piperidine, the following self-validating protocols are recommended. These assays quantify affinity and functional efficacy.
Protocol A: Radioligand Binding Assay (SERT)
Objective: Determine the equilibrium dissociation constant (
) for SERT.
Membrane Preparation: Use HEK-293 cells stably expressing human SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
Ligand: Use [
H]-Paroxetine (Specific Activity ~80 Ci/mmol) at a concentration of 0.5 nM.
Competition: Incubate membranes (50 µg protein) with increasing concentrations of 3-(3-Fluorobenzyl)piperidine (
M to M).
Non-Specific Binding: Define using 10 µM Fluoxetine.
Incubation: 60 minutes at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to filters.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional [
H]-5-HT Uptake Assay
Objective: Confirm functional inhibition of serotonin reuptake.
Cell System: Human platelets or SERT-expressing synaptosomes.
Buffer: Krebs-Ringer-HEPES (KRH) buffer with ascorbic acid/pargyline to prevent 5-HT oxidation/metabolism.
Pre-incubation: Incubate cells with test compound for 15 min at 37°C.
Uptake Initiation: Add [
H]-Serotonin (20 nM final concentration).
Uptake Phase: Incubate for 10 minutes (linear phase).
Stop Reaction: Rapid cooling on ice and filtration.
Validity Check: Use Paroxetine (10 nM) as a positive control (should show >90% inhibition).
Profiling Workflow Diagram
Figure 2: Step-wise profiling workflow from binding affinity to functional validation.
References
Discovery and Characterization of Benzyloxy Piperidine Based Dopamine 4 Receptor Antagonists.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Establishes the SAR of 3-fluorobenzyl/benzyloxy motifs and their selectivity for D4 receptors vs D2/D3.
URL:[Link]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives: High-Affinity Ligands for the Serotonin Transporter.
Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
Context: Defines the SERT binding requirements for 3-substituted piperidines and the impact of fluorination.
URL:[Link]
Personal Protective Equipment (PPE) for Handling 3-(3-Fluorobenzyl)piperidine
Introduction: Beyond Compliance Handling 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0 for free base; 745817-34-9 for HCl salt) requires more than a generic "gloves and glasses" approach.[1][2][3][4] As a secondary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Compliance
Handling 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0 for free base; 745817-34-9 for HCl salt) requires more than a generic "gloves and glasses" approach.[1][2][3][4] As a secondary amine with a lipophilic fluorinated aromatic tail, this compound presents a dual threat: corrosivity typical of piperidines and enhanced dermal permeation due to the fluorobenzyl moiety.
This guide moves beyond basic compliance to establish a self-validating safety system. It is designed for researchers who require precision, ensuring that the integrity of both the scientist and the data remains uncompromised.
Hazard Assessment & Mechanistic Logic
To select the correct PPE, one must understand the molecular interaction between the chemical and biological tissue.
The "Trojan Horse" Effect
Corrosivity (The Piperidine Core): The secondary amine function (
) is highly basic. Upon contact with moist mucous membranes or skin, it protonates, generating hydroxide ions () that cause saponification of cell membrane lipids. This leads to liquefactive necrosis, resulting in deep, painful burns that may not be immediately painful.
Enhanced Permeation (The Fluorobenzyl Group): Fluorine substitution increases lipophilicity (
). Unlike simple piperidine, the 3-fluorobenzyl group facilitates the molecule's transit through the stratum corneum (the skin's outer lipid barrier).
Key Hazard Codes:
H314: Causes severe skin burns and eye damage.[3][4][5][6][7]
H311 + H331: Toxic in contact with skin or if inhaled.[3][4][6][7]
PPE Selection Matrix
The following hierarchy is non-negotiable for handling >10 mg of the free base or >100 mg of the salt.
PPE Component
Specification
Scientific Rationale
Hand Protection
Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for spills.
Latex is permeable to organic amines. Double nitrile increases breakthrough time. The fluorobenzyl group attacks organic polymer matrices; immediate removal upon splash is critical.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+ Indirect Vent)
Safety glasses leave gaps. Amines are volatile; vapors can bypass glasses and cause "blue haze" (corneal edema) or permanent retinal damage.
Inhalation causes immediate respiratory tract edema. The fume hood is the primary barrier; respirators are for emergencies or hood failure only.
Body Defense
Lab Coat (100% Cotton or Nomex) Optional: Chemical-resistant apron (Tychem/PVC).
Synthetic blends (polyester) can melt into skin if a fire occurs (amines are flammable). Cotton absorbs; Tychem repels.
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Pre-Operational Validation
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Hood Verification: Verify sash height is at the safe working level (usually 18 inches) and the flow monitor reads "Normal."
Phase B: Active Handling (Step-by-Step)
Donning:
Put on the first pair of nitrile gloves (under the lab coat cuff).
Put on the second pair of nitrile gloves (over the lab coat cuff). This creates a tortuous path for any liquid trying to reach the wrist.
Transfer:
Always weigh 3-(3-Fluorobenzyl)piperidine inside the fume hood.
Use a positive displacement pipette for the liquid free base to prevent dripping (high viscosity/vapor pressure issues).
Reaction Setup:
If adding acid (e.g., HCl) to the amine, expect a vigorous exotherm. Ensure cooling is active before addition.
Phase C: Decontamination & Doffing
Wipe Down: Wipe all threads of the bottle and the balance area with a tissue dampened with dilute acetic acid (vinegar) or water to neutralize trace amines, then dispose of the tissue as solid hazardous waste.
Doffing:
Remove outer gloves inside the hood and discard into a sealed waste container.
Remove goggles only after stepping away from the hood.
Wash hands with soap and water for 20 seconds immediately.
This logic gate ensures you never underestimate the required protection based on the state of the chemical.
Caption: Decision matrix for selecting PPE intensity based on physical state and quantity.
Figure 2: Emergency Spill Response Protocol
Immediate action steps for exposure or containment failure.
Caption: Immediate triage steps for personal exposure or laboratory spills.
Disposal & Waste Management
Improper disposal of fluorinated amines can lead to environmental persistence or dangerous reactions in waste drums.
Segregation: Never mix 3-(3-Fluorobenzyl)piperidine waste with oxidizing agents (e.g., nitric acid) or acid chlorides . The reaction is violent and evolves toxic fumes.
Classification: Dispose of as Basic Organic Waste .
Labeling: Clearly mark the waste tag with "Fluorinated Amine - Toxic/Corrosive."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary for CID 75994, 1-Benzylpiperazine (Structural Analog Hazards). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment. [Link]